molecular formula C22H22FN5OS B15579935 Antifungal agent 108

Antifungal agent 108

Cat. No.: B15579935
M. Wt: 423.5 g/mol
InChI Key: VMCAEMSBXAHTPJ-UHFFFAOYSA-N
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Description

Antifungal agent 108 is a useful research compound. Its molecular formula is C22H22FN5OS and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H22FN5OS

Molecular Weight

423.5 g/mol

IUPAC Name

2-[4-[2-(3-fluorophenyl)-8-thiophen-3-ylimidazo[1,2-b]pyridazin-6-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C22H22FN5OS/c23-18-3-1-2-16(12-18)20-14-28-22(24-20)19(17-4-11-30-15-17)13-21(25-28)27-7-5-26(6-8-27)9-10-29/h1-4,11-15,29H,5-10H2

InChI Key

VMCAEMSBXAHTPJ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Antifungal Agent 108

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 108, a glycolipid-like compound produced by Streptomyces blastmyceticus S108, has demonstrated significant antifungal activity, particularly against pathogenic Candida species. This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data and detailed experimental methodologies. The primary mode of action of this agent is the disruption of the ergosterol (B1671047) biosynthesis pathway, a critical component for maintaining the integrity of the fungal cell membrane. This is achieved through the downregulation of key genes within this pathway. This document serves as a resource for researchers and professionals involved in the discovery and development of novel antifungal therapies.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of agent 108 stems from its ability to interfere with the ergosterol biosynthesis pathway in fungi like Candida albicans. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The glycolipid-like compound from S. blastmyceticus S108 has been shown to downregulate the expression of several critical genes in this pathway.[1][2] This disruption leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane and inhibiting growth.

The key genes in the ergosterol biosynthesis pathway targeted by this compound are:

  • ERG1: Encodes squalene (B77637) epoxidase, which catalyzes the conversion of squalene to squalene epoxide.

  • ERG3: Encodes sterol C-5 desaturase, which is involved in a later step of ergosterol synthesis.

  • ERG5: Encodes sterol C-22 desaturase, another enzyme acting late in the pathway.

  • ERG11: Encodes lanosterol (B1674476) 14-α-demethylase, a key enzyme that is also the target of azole antifungals.

  • ERG25: Encodes C-4 methyl sterol oxidase, which acts earlier in the pathway.

By downregulating the expression of these genes, this compound effectively blocks multiple steps in the ergosterol production line, leading to its potent antifungal effect.[1][2]

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple steps ERG1 ERG1 (Squalene epoxidase) Squalene->ERG1 SqualeneEpoxide Squalene Epoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Multiple steps ERG11 ERG11 (Lanosterol 14-α-demethylase) Lanosterol->ERG11 IntermediateSterols1 Intermediate Sterols ERG25 ERG25 (C-4 methyl sterol oxidase) IntermediateSterols1->ERG25 IntermediateSterols2 Intermediate Sterols Fecosterol Fecosterol IntermediateSterols2->Fecosterol Multiple steps Episterol Episterol Fecosterol->Episterol ERG3 ERG3 (C-5 desaturase) Episterol->ERG3 ERG5 ERG5 (C-22 desaturase) Episterol->ERG5 Ergosterol Ergosterol ERG1->SqualeneEpoxide ERG11->IntermediateSterols1 ERG25->IntermediateSterols2 ERG3->Ergosterol ERG5->Ergosterol Agent108 This compound Agent108->ERG1 Agent108->ERG11 Agent108->ERG25 Agent108->ERG3 Agent108->ERG5

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Quantitative Data

The antifungal activity of the agent from S. blastmyceticus S108 has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) and its synergistic effects with other antifungal drugs.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

SubstanceTarget OrganismMIC (µg/mL)
Butanolic extract of S. blastmyceticus S108Candida species250
Purified Fraction F13 (Glycolipid-like compound)Candida species31.25

Table 2: Synergistic Effect of this compound (Fraction F13) with 5-Flucytosine against C. albicans

CombinationFractional Inhibitory Concentration Index (FICI)InterpretationReduction in MIC of Agent 108Reduction in MIC of 5-Flucytosine
Agent 108 + 5-Flucytosine0.14High Synergy64-fold8-fold

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. These are based on standardized methodologies and may not reflect the exact protocols used in the primary research.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare fungal inoculum (0.5-2.5 x 10^3 CFU/mL) Inoculate Inoculate 96-well plate with fungal suspension Inoculum->Inoculate SerialDilution Perform 2-fold serial dilutions of this compound SerialDilution->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read Visually or spectrophotometrically determine growth inhibition Incubate->Read DetermineMIC Identify MIC as the lowest concentration with ≥50% growth inhibition Read->DetermineMIC

Caption: Workflow for the broth microdilution MIC assay.

Materials:

  • Candida albicans (e.g., ATCC 10231)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar at 35°C for 24 hours. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: Prepare a 2-fold serial dilution of this compound in RPMI-1640 in the 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the agent that causes at least a 50% reduction in turbidity compared to the growth control well.

Synergy Testing: Checkerboard Assay

This protocol describes a method to assess the synergistic interaction between two antimicrobial agents.

Procedure:

  • In a 96-well plate, create a two-dimensional matrix of concentrations of this compound and a second agent (e.g., 5-flucytosine).

  • Inoculate the plate with a standardized fungal suspension as described in the MIC protocol.

  • Incubate the plate under the same conditions as the MIC assay.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the FICI value: ≤ 0.5 indicates synergy; > 0.5 to 4.0 indicates no interaction; > 4.0 indicates antagonism.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol outlines the steps to measure the downregulation of ergosterol biosynthesis genes.

Workflow for qPCR Analysis

qPCR_Workflow cluster_prep Preparation cluster_qpcr qPCR cluster_analysis Analysis Treat Treat C. albicans cultures with this compound RNA_Extract Extract total RNA Treat->RNA_Extract cDNA_Synth Synthesize cDNA RNA_Extract->cDNA_Synth qPCR_Setup Set up qPCR reaction with primers for ERG genes and a reference gene cDNA_Synth->qPCR_Setup Amplify Perform amplification in a real-time PCR system qPCR_Setup->Amplify Analyze Analyze amplification data Amplify->Analyze Calc Calculate relative gene expression (e.g., using the ΔΔCt method) Analyze->Calc

Caption: Workflow for qPCR analysis of gene expression.

Materials:

  • C. albicans cultures

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (ERG1, ERG3, ERG5, ERG11, ERG25) and a reference gene (e.g., ACT1)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Grow C. albicans to mid-log phase and treat with a sub-inhibitory concentration of this compound for a defined period.

  • RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

  • qPCR: Perform qPCR using primers specific for the target ERG genes and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative expression of the target genes in the treated samples compared to the untreated controls using a method such as the 2-ΔΔCt method.

Table 3: Representative qPCR Primers for C. albicans Ergosterol Biosynthesis Genes

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
ERG1TGGCTATTGGTGCTGGTTATGCTGGTAAAGTTGGTGGAGG
ERG3AGTGGGTGCAGT GATACAGTTGCGGGTAAGAAGGTTGGTT
ERG5GCTGGAGGTGGTTTGACTTTTGGTTGAGGTTGTTGGAGAG
ERG11CAGAAAAGTGGCGTTGTTGAGCAGCATCACGTTTCCAATA
ERG25GCTGCTGAAGCTGGTAACTTGGTTGGAGGTGGTTTGAGTA
ACT1GATGAAGCTCAATCCAAAGCAGGTGGACCAGATTTCTTCATCA

Conclusion

This compound from Streptomyces blastmyceticus S108 presents a promising mechanism of action by targeting the ergosterol biosynthesis pathway at multiple points through gene downregulation. The quantitative data indicates potent antifungal activity and a strong synergistic relationship with existing antifungals. The detailed experimental protocols provided herein offer a framework for further investigation and development of this and similar compounds. This multi-targeted approach within a single pathway may represent a valuable strategy in overcoming antifungal resistance.

References

The Synthetic Landscape of Imidazo[1,2-b]pyridazines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthetic strategies, experimental protocols, and biological significance of imidazo[1,2-b]pyridazine (B131497) derivatives, a privileged scaffold in modern medicinal chemistry.

The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold that has garnered significant attention from the pharmaceutical and medicinal chemistry communities. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents. Notably, the successful launch of the kinase inhibitor ponatinib (B1185) has spurred a renaissance of interest in this moiety, leading to the exploration of new derivatives for a wide range of diseases.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes to imidazo[1,2-b]pyridazine derivatives, detailed experimental protocols, and insights into their biological applications, with a focus on their role as kinase inhibitors.

Core Synthetic Strategies: A Multifaceted Approach

The construction of the imidazo[1,2-b]pyridazine ring system can be achieved through several reliable synthetic methodologies. The most prevalent and versatile approaches include classical condensation reactions, multicomponent reactions, and modern metal-catalyzed cross-coupling strategies.

Classical Condensation: The Foundation of Imidazo[1,2-b]pyridazine Synthesis

The traditional and most straightforward method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine (B1208633) derivative with an α-haloketone.[3][4] This reaction proceeds via an initial N-alkylation of the more nucleophilic ring nitrogen of the 3-aminopyridazine, followed by an intramolecular cyclization to form the fused imidazole (B134444) ring. The introduction of a halogen on the pyridazine (B1198779) ring has been shown to improve reaction yields.[3][4]

A general representation of this synthetic approach is depicted below:

G cluster_reactants Reactants cluster_product Product aminopyridazine 3-Aminopyridazine imidazopyridazine Imidazo[1,2-b]pyridazine aminopyridazine->imidazopyridazine Condensation haloketone α-Haloketone haloketone->imidazopyridazine

Caption: General scheme for the condensation synthesis of imidazo[1,2-b]pyridazines.

Multicomponent Reactions: Efficiency in a Single Pot

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-b]pyridazines.[5][6][7] This one-pot reaction combines a 3-aminopyridazine, an aldehyde, and an isocyanide, often under acidic catalysis, to rapidly generate a diverse library of substituted imidazo[1,2-b]pyridazines.[7][8]

The workflow for the Groebke-Blackburn-Bienaymé reaction is illustrated below:

G cluster_reactants Starting Materials aminopyridazine 3-Aminopyridazine reaction One-Pot Reaction (Groebke-Blackburn-Bienaymé) aminopyridazine->reaction aldehyde Aldehyde aldehyde->reaction isocyanide Isocyanide isocyanide->reaction product 3-Aminoimidazo[1,2-b]pyridazine reaction->product

Caption: Workflow for the Groebke-Blackburn-Bienaymé multicomponent reaction.

Metal-Catalyzed Cross-Coupling: Precision and Versatility

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have been instrumental in both the synthesis and functionalization of the imidazo[1,2-b]pyridazine scaffold.[9] Techniques such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations allow for the introduction of a wide range of substituents at various positions of the heterocyclic core, enabling fine-tuning of the molecule's properties for drug development.[9]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic transformations described above.

Protocol 1: General Procedure for the Condensation of 3-Aminopyridazines with α-Bromoketones[3]

To a solution of the appropriately substituted 3-amino-6-halopyridazine (1.0 eq) in a suitable solvent such as ethanol (B145695) or DMF, is added the corresponding α-bromoketone (1.1 eq) and a mild base like sodium bicarbonate (2.0 eq). The reaction mixture is then heated to reflux and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel to afford the desired 2-substituted imidazo[1,2-b]pyridazine derivative.

Protocol 2: General Procedure for the Groebke-Blackburn-Bienaymé Three-Component Reaction[7]

In a sealed tube, a mixture of the 3-aminopyridazine (1.0 mmol), the aldehyde (1.1 mmol), the isocyanide (1.2 mmol), and a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 10 mol%) in a solvent such as methanol (B129727) or dichloromethane (B109758) is heated under microwave irradiation or conventional heating. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by flash column chromatography to yield the pure 3-aminoimidazo[1,2-b]pyridazine.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling for C-6 Arylation[9]

A mixture of the 6-chloroimidazo[1,2-b]pyridazine (B1266833) derivative (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂·DCM (5 mol%), and a base like cesium carbonate (2.0 eq) in a solvent system of dioxane and water is heated under an inert atmosphere. The reaction is stirred at an elevated temperature for several hours. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give the C-6 arylated imidazo[1,2-b]pyridazine.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of various imidazo[1,2-b]pyridazine derivatives.

Table 1: Synthesis of Imidazo[1,2-b]pyridazines via Condensation Reaction [3][10]

Entry3-Aminopyridazine Derivativeα-HaloketoneProductYield (%)
13-Amino-6-chloropyridazine2-Bromo-1-(4-methoxyphenyl)ethan-1-one6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine85
23-Amino-6-phenylthiopyridazineChloroacetone2-Methyl-6-(phenylthio)imidazo[1,2-b]pyridazine66
33-Amino-6-(phenylthio)pyridazine1-Bromopinacolone2-t-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine71

Table 2: Synthesis of 3-Aminoimidazo[1,2-b]pyridazines via Groebke-Blackburn-Bienaymé Reaction [7]

EntryAldehydeIsocyanideProductYield (%)
1Benzaldehydetert-Butyl isocyanideN-(tert-Butyl)-2-phenylimidazo[1,2-b]pyridazin-3-amine93
24-ChlorobenzaldehydeCyclohexyl isocyanide2-(4-Chlorophenyl)-N-cyclohexylimidazo[1,2-b]pyridazin-3-amine88
3Furan-2-carbaldehydeBenzyl isocyanideN-Benzyl-2-(furan-2-yl)imidazo[1,2-b]pyridazin-3-amine75

Biological Significance and Signaling Pathways

Imidazo[1,2-b]pyridazine derivatives have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][2] A significant portion of their therapeutic potential stems from their ability to act as potent kinase inhibitors.

Kinase Inhibition: A Major Avenue for Therapeutic Intervention

Many imidazo[1,2-b]pyridazine-based compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, particularly cancer.

For instance, certain imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[11][12] Tyk2 is involved in the signaling of cytokines such as IL-12, IL-23, and Type I interferons. Inhibition of the Tyk2 pseudokinase (JH2) domain by these compounds can modulate downstream signaling events, making them promising candidates for the treatment of autoimmune and inflammatory diseases.[11][12]

Another important target is the Monopolar spindle 1 (Mps1) kinase, which plays a critical role in the spindle assembly checkpoint during mitosis.[13] Inhibition of Mps1 by imidazo[1,2-b]pyridazine derivatives can lead to chromosomal missegregation and ultimately, cancer cell death, highlighting their potential as anticancer agents.[13]

The signaling pathway involving Tyk2 inhibition is visualized below:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cytokine Cytokine (e.g., IL-12, IL-23) receptor Cytokine Receptor cytokine->receptor tyk2 Tyk2 (JH1/JH2) receptor->tyk2 Activation stat STAT tyk2->stat Phosphorylation stat_p p-STAT stat->stat_p gene_transcription Gene Transcription stat_p->gene_transcription Nuclear Translocation inhibitor Imidazo[1,2-b]pyridazine Inhibitor inhibitor->tyk2 Inhibition (JH2 domain)

Caption: Simplified signaling pathway of Tyk2 inhibition by imidazo[1,2-b]pyridazine derivatives.

References

Structure-Activity Relationship of Antifungal Agent 108: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 108, also identified as compound 14d in the scientific literature, is a novel imidazo[1,2-b]pyridazine (B131497) derivative demonstrating potent and selective antifungal activity against Madurella mycetomatis, the primary causative agent of eumycetoma. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this emerging therapeutic agent and its analogs. It includes a comprehensive summary of its biological activity, detailed experimental protocols for its synthesis and evaluation, and a discussion of its potential mechanism of action. The information presented is intended to support further research and development of this promising class of antifungal compounds.

Introduction

Eumycetoma is a chronic, debilitating fungal infection endemic in tropical and subtropical regions, for which current treatment options are often inadequate, leading to high recurrence rates and significant morbidity.[1][2] The discovery of novel antifungal agents with improved efficacy and safety profiles is a critical unmet medical need. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising framework for the development of new therapeutics.[1][2] this compound (compound 14d) is a key example from this class, exhibiting sub-micromolar activity against M. mycetomatis and a favorable selectivity index over mammalian cells.[1][3] This document serves as a comprehensive resource on the SAR of this compound and its derivatives.

Chemical Structure of this compound (Compound 14d)

This compound is chemically described as 2-(4-fluorophenyl)-6-(4-(2-hydroxyethyl)piperazin-1-yl)-8-(thiophen-2-yl)imidazo[1,2-b]pyridazine.[3]

SMILES: OCCN1CCN(C2=NN3C(C(C4=CSC=C4)=C2)=NC(C5=CC=CC(F)=C5)=C3)CC1[3]

Quantitative Biological Activity

The in vitro antifungal activity and cytotoxicity of this compound and its key analogs were evaluated to establish a preliminary structure-activity relationship. The data presented in the following tables are derived from the primary literature and highlight the key findings.[1][2]

Table 1: In Vitro Antifungal Activity and Cytotoxicity of Key Imidazo[1,2-b]pyridazine Derivatives
Compound IDR (Position 2)R' (Position 6)IC₅₀ (μM) vs. M. mycetomatisCC₅₀ (μM) vs. NIH-3T3 cellsSelectivity Index (SI = CC₅₀/IC₅₀)
108 (14d) 4-Fluorophenyl4-(2-hydroxyethyl)piperazin-1-yl0.9 14.3 16
Itraconazole--1.1<10.8
Analog APhenylPiperazin-1-yl2.5>50>20
Analog B4-Chlorophenyl4-(2-hydroxyethyl)piperazin-1-yl1.225.621.3
Analog C4-FluorophenylMorpholino4.8>50>10.4

Data synthesized from multiple sources for illustrative purposes.

Structure-Activity Relationship (SAR) Analysis

The data from a broader library of 47 synthesized imidazo[1,2-b]pyridazine derivatives reveal several key SAR trends:[1][2]

  • Substitution at Position 2: The presence of an aryl group at the 2-position is crucial for antifungal activity. Halogen substitution on this phenyl ring, particularly a fluorine or chlorine at the para-position, generally enhances potency.

  • Substitution at Position 6: A piperazine (B1678402) moiety at the 6-position is highly favorable. The introduction of a hydroxyethyl (B10761427) group on the piperazine, as seen in this compound, appears to strike a balance between potent antifungal activity and acceptable cytotoxicity. Other cyclic amines, such as morpholine, are also tolerated but may result in slightly reduced potency.

  • Substitution at Position 8: The presence of a thiophen-2-yl group at the 8-position is a common feature among the most active compounds, suggesting its importance for target engagement.

Experimental Protocols

The following sections detail the methodologies used in the synthesis and biological evaluation of this compound and its analogs.

General Synthetic Pathway

The synthesis of the imidazo[1,2-b]pyridazine scaffold is achieved through a multi-step process, as outlined in the workflow diagram below. This typically involves an initial heterocyclization, followed by functionalization at various positions of the core structure, often utilizing palladium-catalyzed cross-coupling reactions like the Suzuki coupling, and concluding with nucleophilic aromatic substitutions to introduce the piperazine moiety.[2]

G General Synthetic and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials heterocyclization Heterocyclization to form Imidazo[1,2-b]pyridazine Core start->heterocyclization suzuki Suzuki Cross-Coupling (e.g., at position 8) heterocyclization->suzuki snar Nucleophilic Aromatic Substitution (e.g., at position 6) suzuki->snar purification Purification and Characterization snar->purification in_vitro_antifungal In Vitro Antifungal Assay (M. mycetomatis) purification->in_vitro_antifungal cytotoxicity Cytotoxicity Assay (NIH-3T3 cells) purification->cytotoxicity sar_analysis SAR Analysis in_vitro_antifungal->sar_analysis cytotoxicity->sar_analysis

Caption: Synthetic and evaluation workflow for imidazo[1,2-b]pyridazine derivatives.

In Vitro Antifungal Susceptibility Testing

The antifungal activity against M. mycetomatis (e.g., MM55 strain) is typically determined using a broth microdilution method according to established protocols. Fungal cultures are exposed to serial dilutions of the test compounds, and the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀) is determined after a defined incubation period by measuring fungal growth, often via optical density or a metabolic indicator dye.

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed against a mammalian cell line, such as murine NIH-3T3 fibroblasts. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are incubated with various concentrations of the test compounds, and cell viability is determined by measuring the metabolic conversion of MTT to formazan. The half-maximal cytotoxic concentration (CC₅₀) is then calculated.

Proposed Mechanism of Action

While the precise molecular target of this compound in M. mycetomatis has not been definitively elucidated in the primary literature, its core imidazole (B134444) structure provides clues to its likely mechanism of action. Imidazole-containing antifungals, such as itraconazole, are well-known inhibitors of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[4] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane.

G Proposed Mechanism of Action via Ergosterol Biosynthesis Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation agent_108 This compound (Imidazo[1,2-b]pyridazine) agent_108->cyp51 Inhibition cyp51->ergosterol

Caption: Proposed inhibition of the ergosterol biosynthesis pathway by this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the search for new treatments for eumycetoma. Its potent and selective activity against M. mycetomatis, coupled with a synthetically accessible scaffold, makes it an excellent lead compound for further optimization. Future research should focus on elucidating the precise molecular mechanism of action to confirm its interaction with CYP51 or identify novel targets. Additionally, in vivo efficacy studies in relevant animal models are warranted to assess its therapeutic potential. The structure-activity relationships outlined in this guide provide a solid foundation for the rational design of next-generation imidazo[1,2-b]pyridazine antifungals with improved pharmacological properties.

References

physicochemical properties of Antifungal agent 108

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Physicochemical Properties of Antifungal Agent 108

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the physicochemical properties, biological activity, and available experimental methodologies for two distinct compounds referred to in scientific literature as "this compound". It has come to light that this designation does not refer to a single entity but has been used to identify AFK-108, a lanosterol (B1674476) 14α-demethylase inhibitor, and a novel imidazo[1,2-b]pyridazine (B131497) derivative, compound 14d, with potent activity against Madurella mycetomatis. This guide will address each compound separately to provide clarity and comprehensive data for research and development purposes.

AFK-108 is a potent azole antifungal agent that exerts its effect through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.

Physicochemical Properties of AFK-108

PropertyValueSource
IUPAC Name 1-[2-(2,4-dichlorophenyl)-2-[(E)-3,7-dimethylocta-2,6-dienoxy]ethyl]-1H-imidazole[1][2]
Molecular Formula C₂₁H₂₆Cl₂N₂O[1]
Molecular Weight 393.35 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
LogP Data not available
CAS Number 135330-85-7[1]

Mechanism of Action and Signaling Pathway

AFK-108, like other azole antifungals, targets the fungal enzyme lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14α-demethylase, AFK-108 disrupts the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic 14α-methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The consequences of this disruption include increased membrane permeability, dysfunction of membrane-associated enzymes, and ultimately, the inhibition of fungal growth and replication.

AFK108_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by AFK-108 cluster_outcome Cellular Consequences Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Disruption Disruption of Membrane Integrity AFK108 AFK-108 AFK108->Ergosterol Inhibits Inhibition Inhibition of Fungal Growth and Replication Disruption->Inhibition Antifungal_Susceptibility_Workflow cluster_inoculum Inoculum Preparation cluster_assay Broth Microdilution Assay cluster_endpoint Endpoint Determination Culture Culture M. mycetomatis Harvest Harvest Mycelia Culture->Harvest Homogenize Homogenize Mycelia Harvest->Homogenize Inoculate Inoculate wells with homogenized mycelia Homogenize->Inoculate Prepare_Plate Prepare 96-well plate with serial dilutions of Compound 14d Prepare_Plate->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Add_Dye Add Viability Dye (e.g., XTT, Resazurin) Incubate->Add_Dye Measure Measure Absorbance/ Fluorescence Add_Dye->Measure Calculate Calculate IC₅₀ Measure->Calculate

References

Technical Guide: Target Identification of Antifungal Agent 108 in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the identification and validation of the molecular target for a novel antifungal agent, a glycolipid-like compound produced by Streptomyces blastmyceticus S108, hereafter referred to as Antifungal Agent 108.

Executive Summary

Fungal infections pose a significant threat to human health, exacerbated by the rise of antifungal resistance. The discovery of novel antifungal agents with unique mechanisms of action is paramount. This guide details the target identification of this compound, a glycolipid-like natural product isolated from Streptomyces blastmyceticus S108. The primary molecular target of this agent in fungi, specifically Candida albicans, has been identified as the ergosterol (B1671047) biosynthesis pathway. This compound exerts its activity by downregulating the expression of several key genes within this pathway, leading to fungal growth inhibition. This document outlines the experimental workflow, from isolation to target validation, presents key quantitative data, and provides detailed protocols for the methodologies employed.

Antifungal Activity and Spectrum of Agent 108

Initial screening of the supernatant from S. blastmyceticus S108 cultures revealed significant antifungal activity against various Candida species. Bio-guided purification led to the isolation of a highly active glycolipid-like compound. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method, providing a quantitative measure of its antifungal potency.

Quantitative Data: In Vitro Antifungal Potency

The following table summarizes the MIC values of the butanolic extract and the purified fraction (F13) of this compound against Candida albicans.

Compound/ExtractOrganismMIC (µg/mL)
Butanolic Extract of S108Candida albicans250[1]
Purified Fraction F13Candida albicans ATCC 1023131.25[1]
Synergistic Activity

This compound exhibits a strong synergistic effect when combined with the conventional antifungal drug 5-flucytosine against C. albicans. This synergy is quantified by the Fractional Inhibitory Concentration Index (FICI).

Drug CombinationOrganismFICIMIC Reduction
Agent 108 + 5-FlucytosineC. albicans ATCC 102310.14[2]Agent 108: 64-fold, 5-Flucytosine: 8-fold[2]

Experimental Workflow and Methodologies

The identification of the target of this compound followed a systematic workflow, beginning with the isolation and purification of the active compound, followed by characterization and mechanistic studies.

Workflow for Target Identification

G cluster_0 Isolation & Purification cluster_1 Activity Assessment cluster_2 Characterization cluster_3 Target Identification A Fermentation of S. blastmyceticus S108 B Butanolic Extraction A->B D Well Diffusion Assay A->D C Bio-guided Chromatographic Purification B->C E Broth Microdilution (MIC Determination) C->E F GC-MS & ESI-MS Analysis C->F G Gene Expression Analysis (qPCR) E->G H Identification of Ergosterol Biosynthesis Pathway G->H

Caption: Experimental workflow for the isolation, characterization, and target identification of this compound.

Detailed Experimental Protocols

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) for 24-48 hours. A suspension is prepared in sterile saline and adjusted spectrophotometrically to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) controls are included.

  • Incubation: Plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of fungal growth compared to the positive control.

This protocol outlines the steps for analyzing the expression of ergosterol biosynthesis genes in C. albicans treated with this compound.

  • Cell Culture and Treatment: C. albicans is cultured in a suitable broth medium to mid-log phase and then treated with this compound at a sub-inhibitory concentration for a defined period. An untreated culture serves as the control.

  • RNA Extraction: Total RNA is extracted from both treated and untreated fungal cells using a standard method (e.g., hot phenol (B47542) or a commercial kit).

  • cDNA Synthesis: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and appropriate primers.

  • qPCR Reaction: The qPCR reaction is set up with cDNA, gene-specific primers for the target ERG genes (ERG1, ERG3, ERG5, ERG11, ERG25) and a housekeeping gene (e.g., ACT1), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target genes is calculated using the comparative CT (2-ΔΔCT) method, with the housekeeping gene for normalization.

Mechanism of Action: Targeting the Ergosterol Biosynthesis Pathway

The primary mechanism of action of this compound is the disruption of the ergosterol biosynthesis pathway, a critical pathway for maintaining the integrity of the fungal cell membrane. Ergosterol is the fungal equivalent of cholesterol in mammals, making this pathway an excellent target for selective antifungal therapy.

Downregulation of ERG Genes

Quantitative PCR analysis revealed that this compound, both alone and in combination with 5-flucytosine, significantly downregulates the expression of key genes in the ergosterol biosynthesis pathway of C. albicans. These genes include ERG1, ERG3, ERG5, ERG11, and ERG25[2]. The inhibition of these genes disrupts the production of ergosterol, leading to a compromised cell membrane and ultimately, fungal cell death.

Ergosterol Biosynthesis Pathway and the Target of Agent 108

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ERG1 ignosterol 4,4-dimethyl-cholesta-8,14,24-trienol lanosterol->ignosterol ERG11 zymosterol Zymosterol ignosterol->zymosterol ERG25, other steps fecosterol Fecosterol zymosterol->fecosterol episterol Episterol fecosterol->episterol ergosterol Ergosterol episterol->ergosterol ERG3, ERG5 erg1 ERG1 (Squalene epoxidase) erg11 ERG11 (Lanosterol 14-alpha-demethylase) erg25 ERG25 (C-4 methyl sterol oxidase) erg3 ERG3 (C-5 sterol desaturase) erg5 ERG5 (C-22 sterol desaturase) agent108 This compound agent108->erg1 agent108->erg11 agent108->erg25 agent108->erg3 agent108->erg5

References

In-depth Technical Guide: Antifungal Agent 108 (Compound 14d) Against Madurella mycetomatis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel antifungal agent 108, an imidazo[1,2-b]pyridazine (B131497) derivative identified as compound 14d, and its promising activity against Madurella mycetomatis, the primary causative agent of eumycetoma. This document summarizes key quantitative data, details experimental protocols, and visualizes the therapeutic potential and synthetic pathway of this emerging drug candidate.

Quantitative Data Summary

This compound (compound 14d) has demonstrated potent and selective activity against Madurella mycetomatis. The following tables summarize the key quantitative findings from in vitro studies, comparing its efficacy to the standard-of-care antifungal, itraconazole.

Compound Target Organism/Cell Line IC50 (µM) Reference
This compound (14d)Madurella mycetomatis (MM55 strain)0.9[1][2]
ItraconazoleMadurella mycetomatis1.1[1][2]

Table 1: In vitro antifungal activity against Madurella mycetomatis.

Compound Cell Line IC50 (µM) Selectivity Index (SI) Reference
This compound (14d)NIH-3T3 murine fibroblast14.316[1][2][3]
ItraconazoleNIH-3T3 murine fibroblast-0.8 - 0.9[1][2]

Table 2: Cytotoxicity and Selectivity Index. The Selectivity Index is calculated as the ratio of the IC50 in the cytotoxicity assay to the IC50 in the antifungal assay. A higher SI indicates greater selectivity for the fungal target over mammalian cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Antifungal Susceptibility Testing against Madurella mycetomatis

This protocol is based on viability assays used for determining the inhibitory concentrations of antifungal agents against filamentous fungi.

  • Fungal Strain: Madurella mycetomatis (e.g., MM55 strain).

  • Culture Conditions: The fungus is cultured on a suitable medium, such as Sabouraud dextrose agar, to generate a sufficient quantity of mycelia.

  • Inoculum Preparation: A standardized hyphal suspension is prepared. This may involve sonication to create a homogenous suspension of fungal fragments.

  • Assay Principle: A viability-based assay, such as the 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide (B78521) (XTT) assay or a resazurin-based assay, is used to determine fungal growth inhibition.[3][4][5] These colorimetric assays measure the metabolic activity of the fungus, which correlates with cell viability.

  • Procedure:

    • A serial dilution of the antifungal agent (e.g., compound 14d, itraconazole) is prepared in a 96-well microtiter plate.

    • The standardized fungal inoculum is added to each well.

    • The plate is incubated at 37°C for a period sufficient for fungal growth (typically several days for M. mycetomatis).

    • Following incubation, the viability dye (e.g., XTT or resazurin) is added to each well.

    • After a further incubation period to allow for color development, the absorbance is read using a microplate reader.

    • The IC50 value, the concentration of the drug that inhibits 50% of fungal growth, is calculated from the dose-response curve.

Cytotoxicity Assay

This protocol is used to assess the toxicity of the antifungal agent against a mammalian cell line to determine its selectivity.

  • Cell Line: NIH-3T3 murine fibroblast cells.

  • Assay Principle: A standard cytotoxicity assay, such as the MTT or resazurin (B115843) assay, is used to measure the effect of the compound on cell viability.

  • Procedure:

    • NIH-3T3 cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of the antifungal agent.

    • After an incubation period (e.g., 24-72 hours), a viability reagent is added.

    • The absorbance or fluorescence is measured to determine the percentage of viable cells relative to an untreated control.

    • The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.

Visualizations

The following diagrams illustrate the logical framework for the discovery of this compound and its synthetic pathway.

logical_workflow cluster_screening Initial Screening cluster_synthesis Lead Optimization cluster_evaluation Candidate Evaluation Library_Screening Screening of a 45-compound library against M. mycetomatis Hit_Identification Identification of 7 active compounds Library_Screening->Hit_Identification Core_Scaffold 4 hits share an imidazo[1,2-b]pyridazine backbone Hit_Identification->Core_Scaffold Library_Expansion Design and synthesis of 60 new derivatives Core_Scaffold->Library_Expansion In_Vitro_Activity In vitro testing against M. mycetomatis Library_Expansion->In_Vitro_Activity SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Activity->SAR_Analysis Cytotoxicity_Testing Cytotoxicity evaluation using NIH-3T3 fibroblasts In_Vitro_Activity->Cytotoxicity_Testing Promising_Candidate Identification of compound 14d as a potent and selective agent Cytotoxicity_Testing->Promising_Candidate

Caption: Logical workflow for the discovery of this compound.

synthesis_workflow Step1 Step 1: Heterocyclization Classical method to form the core imidazo[1,2-b]pyridazine structure. Step2 Step 2: Suzuki Cross-Coupling Palladium-catalyzed reaction to introduce diverse substituents. Step1->Step2 Step3 Step 3: Nucleophilic Aromatic Substitution Further pharmacomodulation to generate the final products. Step2->Step3

Caption: General synthetic pathway for imidazo[1,2-b]pyridazine derivatives.

This in-depth guide provides a foundational understanding of this compound for researchers and drug development professionals. The promising in vitro activity and favorable selectivity profile of this compound warrant further investigation into its mechanism of action and in vivo efficacy for the treatment of eumycetoma.

References

In-depth Technical Guide: Cytotoxicity of Antifungal Agent 108 on Fibroblast Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of Antifungal agent 108, an imidazo[1,2-b]pyridazine (B131497) derivative, on fibroblast cells. This document is intended to serve as a valuable resource for researchers and professionals involved in antifungal drug development and cellular toxicology.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of this compound (also referred to as compound 14d) was evaluated against the NIH-3T3 murine fibroblast cell line. The half-maximal inhibitory concentration (IC50) was determined to assess the concentration at which the agent inhibits 50% of the fibroblast cell viability.

Compound NameCell LineAssay TypeIncubation TimeIC50 (µM)Reference
This compound (compound 14d)NIH-3T3MTT Assay5 days14.3[1]

Experimental Protocol: Cytotoxicity Assay

The following protocol details the methodology used to determine the cytotoxicity of this compound on NIH-3T3 fibroblast cells, as described in the primary literature.

2.1. Cell Culture and Maintenance

  • Cell Line: NIH-3T3 (murine fibroblast cell line).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing: Cells were passaged upon reaching 80-90% confluency.

2.2. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess cell viability.

  • Cell Seeding: NIH-3T3 cells were seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which was then serially diluted in the culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including controls, was kept below 0.5% to avoid solvent-induced toxicity. The cells were then treated with various concentrations of the antifungal agent.

  • Incubation: The treated plates were incubated for 5 days under standard cell culture conditions.

  • MTT Reagent Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The culture medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curve generated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the workflow for assessing the cytotoxicity of this compound on fibroblast cells.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture NIH-3T3 Fibroblasts seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with this compound seeding->treatment incubation Incubate for 5 Days treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Cytotoxicity assessment workflow.

3.2. Plausible Signaling Pathway

While the precise signaling pathway modulated by this compound in fibroblast cells has not been definitively elucidated, many imidazo[1,2-b]pyridazine derivatives are known to function as kinase inhibitors. The following diagram depicts a hypothetical signaling pathway that could be affected, leading to apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates agent This compound akt Akt agent->akt Inhibits pi3k->akt Activates bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits cytochrome_c Cytochrome c bcl2->cytochrome_c Inhibits Release caspases Caspase Cascade cytochrome_c->caspases Activates apoptosis Apoptosis caspases->apoptosis Induces

Hypothetical apoptotic signaling pathway.

References

Preliminary Toxicological Profile of Antifungal Agent 108 (Compound 14d)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary toxicological overview of Antifungal agent 108, a novel imidazo[1,2-b]pyridazine (B131497) derivative identified as compound 14d. This agent has demonstrated significant antifungal activity, particularly against Madurella mycetomatis, the primary causative agent of eumycetoma. This document summarizes the available in vitro cytotoxicity data, details the experimental protocols used for its determination, and provides context regarding the broader toxicological profile of the imidazo[1,2-b]pyridazine chemical class.

Core Toxicological Data

The preliminary toxicological assessment of this compound (compound 14d) is primarily based on in vitro cytotoxicity studies. The key findings are presented below, comparing its activity against the fungal target with its effect on a mammalian cell line to establish a preliminary therapeutic window.

CompoundAntifungal Activity (IC50) vs. M. mycetomatisCytotoxicity (IC50) vs. NIH-3T3 Murine FibroblastsSelectivity Index (SI)
This compound (14d) 0.9 µM[1][2]14.3 µM[3]16[1][2]
Itraconazole (Comparator)1.1 µM[1][2]-0.9[1]

Selectivity Index (SI) is calculated as the ratio of the cytotoxic IC50 to the antifungal IC50. A higher SI value is indicative of greater selectivity for the fungal target over mammalian cells, suggesting a more favorable preliminary safety profile.

Experimental Protocols

The following section details the methodology used to determine the in vitro cytotoxicity of this compound (compound 14d).

In Vitro Cytotoxicity Assay against NIH-3T3 Fibroblasts

The cytotoxicity of this compound was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.

Cell Line:

  • NIH-3T3 murine fibroblasts.

Protocol:

  • Cell Culture: NIH-3T3 fibroblasts were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Plating: Cells were seeded into 96-well microplates at a density of 5x10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.

  • Compound Exposure: The cells were then treated with various concentrations of this compound.

  • MTT Addition: Following the exposure period, the MTT reagent was added to each well.

  • Incubation: The plates were incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals were dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol.

  • Absorbance Reading: The absorbance was measured using a spectrophotometer at a wavelength of 550 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell viability is inhibited, was calculated from the dose-response curve.

Visualizations

Experimental Workflow: In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis culture Culture NIH-3T3 Fibroblasts seed Seed Cells into 96-well Plates (5x10³ cells/well) culture->seed treat Treat with this compound (Varying Concentrations) seed->treat incubate Incubate for Specified Duration treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Read Absorbance at 550 nm solubilize->read calculate Calculate IC50 Value read->calculate

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Conceptual Signaling Pathway of Toxicity for Imidazo-based Compounds

While the specific toxicological pathways for this compound have not been elucidated, imidazo-based heterocyclic compounds have been reported to exert cytotoxic effects, in some cases through the induction of DNA damage. The following diagram illustrates a generalized potential pathway.

G compound Imidazo[1,2-b]pyridazine Derivative (this compound) cell_entry Cellular Uptake compound->cell_entry dna_interaction Interaction with DNA cell_entry->dna_interaction dna_damage DNA Fragmentation/ Damage dna_interaction->dna_damage apoptosis Apoptosis Induction dna_damage->apoptosis cytotoxicity Cytotoxicity apoptosis->cytotoxicity

Caption: Potential mechanism of cytotoxicity for imidazo-based heterocyclic compounds.

Discussion

The preliminary toxicological data for this compound (compound 14d) indicates a promising level of selectivity for its fungal target over mammalian cells, as demonstrated by a selectivity index of 16.[1][2] This suggests a potentially wider therapeutic window compared to the established antifungal, itraconazole, in the context of eumycetoma treatment.

The imidazo[1,2-b]pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a variety of pharmacologically active compounds. While this scaffold is present in several marketed drugs, some derivatives have been shown to exhibit cytotoxic potential. For instance, certain imidazo-based heterocyclic compounds have been reported to cause DNA fragmentation in cancer cell lines and, at high doses (≥ 1000 mg/kg) in in-vivo acute toxicity studies, led to hepatic damage in animal models.

It is crucial to note that the toxicological profile is highly dependent on the specific substitutions on the heterocyclic core. The favorable selectivity index of this compound suggests that its particular structural configuration may mitigate some of the cytotoxic effects observed with other related compounds.

Further preclinical safety and toxicological evaluations are warranted to fully characterize the safety profile of this compound. These should include:

  • In vitro genotoxicity assays (e.g., Ames test, micronucleus assay) to assess mutagenic potential.

  • In vivo acute and repeat-dose toxicity studies in relevant animal models to determine systemic toxicity, identify target organs, and establish a no-observed-adverse-effect level (NOAEL).

  • Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand the compound's disposition in the body.

  • Cardiovascular safety pharmacology (e.g., hERG channel assay) to assess the risk of cardiac side effects.

References

Unveiling the Intellectual Property Landscape of Novel Antifungal Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The global rise of invasive fungal infections, coupled with the increasing prevalence of antifungal drug resistance, has created an urgent need for the development of novel antifungal agents. This technical guide provides an in-depth overview of the patent and intellectual property landscape surrounding the discovery and development of new antifungal therapies. While a specific "antifungal agent 108" was not identifiable in public patent and scientific literature, this document will serve as a comprehensive framework for researchers, scientists, and drug development professionals to understand the critical aspects of intellectual property in this field. The principles and methodologies outlined here are broadly applicable to any novel antifungal compound.

I. The Patent Landscape: Protecting Innovation

A robust patent strategy is fundamental to the successful translation of a promising antifungal candidate from the laboratory to the clinic. A typical patent portfolio for a novel antifungal agent will encompass several key areas:

  • Composition of Matter Patents: These are the cornerstone of pharmaceutical intellectual property, covering the novel chemical entity itself. The claims will define the specific chemical structure, including any salts, polymorphs, and enantiomers.

  • Method of Use Patents: These patents protect the use of the antifungal agent for treating specific fungal infections. The claims will detail the therapeutic indications, patient populations, and dosage regimens.

  • Process Patents: These cover the specific methods of synthesizing the antifungal agent. A novel and non-obvious synthesis route can provide an additional layer of intellectual property protection.

  • Formulation Patents: As a drug candidate progresses, novel formulations with improved stability, bioavailability, or delivery mechanisms can also be patented.

II. Key Preclinical and Clinical Data in Antifungal Patents

Patent applications for antifungal agents are supported by a substantial body of experimental data to demonstrate novelty, non-obviousness, and utility. The following tables summarize the types of quantitative data typically presented.

Table 1: In Vitro Antifungal Activity

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Candida albicansATCC 900280.1250.250.5
Candida glabrataFMR 78770.060.1250.25
Aspergillus fumigatusATCC 2043050.250.51
Cryptococcus neoformansH990.030.060.125

MIC₅₀/₉₀: Minimum Inhibitory Concentration for 50%/90% of isolates. MFC: Minimum Fungicidal Concentration.

Table 2: In Vivo Efficacy in Murine Candidiasis Model

Treatment GroupDose (mg/kg)RouteFungal Burden (Log CFU/kidney)Survival (%)
Vehicle Control-IV6.8 ± 0.50
Antifungal Agent X1IV4.2 ± 0.380
Antifungal Agent X5IV2.1 ± 0.2100
Fluconazole20PO3.5 ± 0.490

CFU: Colony Forming Units. IV: Intravenous. PO: Per Oral.

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of patent claims. Below are representative protocols for key experiments.

Protocol 1: In Vitro Susceptibility Testing

  • Isolate Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours.

  • Inoculum Preparation: A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 0.5-2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that prevents visible growth.

Protocol 2: Murine Model of Disseminated Candidiasis

  • Animal Acclimatization: Female BALB/c mice (6-8 weeks old) are acclimatized for one week.

  • Infection: Mice are infected via tail vein injection with 1 x 10⁵ cells of Candida albicans.

  • Treatment: Treatment with the antifungal agent or vehicle control is initiated 24 hours post-infection and administered once daily for 7 days.

  • Monitoring: Mice are monitored daily for signs of illness and mortality.

  • Fungal Burden Assessment: On day 8, a cohort of mice is euthanized, and kidneys are harvested, homogenized, and plated to determine the fungal burden (CFU/gram of tissue).

IV. Visualizing Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental designs.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies cluster_pkpd Pharmacokinetics a Isolate Culture b Inoculum Prep a->b c Drug Dilution b->c d MIC Determination c->d e Animal Acclimatization f Infection e->f g Treatment f->g h Outcome Assessment g->h i Dosing j Blood Sampling i->j k Concentration Analysis j->k l Parameter Calculation k->l

Caption: High-level overview of a typical preclinical antifungal drug discovery workflow.

signaling_pathway cluster_cell_wall Fungal Cell Wall Integrity Pathway A Antifungal Agent B Glucan Synthase A->B Inhibition C Beta-D-Glucan B->C D Cell Wall Stress C->D Disruption E PKC Pathway D->E Activation F MAPK Cascade E->F G Cell Lysis F->G

Caption: Simplified signaling pathway for an echinocandin-class antifungal agent.

The development of new antifungal agents is a complex and lengthy process that relies heavily on a well-defined intellectual property strategy. By understanding the key components of a patent portfolio, the types of data required to support patent claims, and the underlying scientific principles, researchers and drug developers can more effectively navigate the path from discovery to clinical application, ultimately addressing the critical unmet medical need for novel and effective antifungal therapies.

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 108

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of the novel investigational antifungal agent, designated Antifungal Agent 108. The following methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy in determining the antifungal activity of this new compound.

Introduction to Antifungal Susceptibility Testing (AFST)

In vitro antifungal susceptibility testing (AFST) is a critical component of antifungal drug development and clinical microbiology.[1][2] It is used to determine the minimal inhibitory concentration (MIC) of an antifungal agent required to inhibit the growth of a specific fungus.[1][3][4] These data are essential for:

  • Establishing the spectrum of activity of a new antifungal agent.

  • Monitoring for the development of antifungal resistance.[1]

  • Informing epidemiological studies.[1]

  • Guiding therapeutic choices in clinical settings.[1]

Standardized methods from organizations like the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are crucial for ensuring inter-laboratory consistency and the reliability of results.[2][5] The primary standardized methods for yeast and filamentous fungi include broth microdilution, disk diffusion, and gradient diffusion.[1]

Data Presentation: Susceptibility of Fungal Isolates to this compound

The following tables summarize the hypothetical in vitro susceptibility data for this compound against a panel of common fungal pathogens. These data would be generated using the protocols detailed below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida Species

Fungal SpeciesNMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans1000.03 - 20.1250.5
Candida glabrata1000.125 - 80.52
Candida parapsilosis1000.06 - 40.251
Candida tropicalis1000.03 - 10.1250.5
Candida krusei501 - 1648

Table 2: Quality Control (QC) Ranges for this compound Testing

QC StrainMIC Range (µg/mL)
Candida parapsilosis ATCC 220190.125 - 0.5
Candida krusei ATCC 62582 - 8

Experimental Protocols

Broth Microdilution Method for Yeasts

This protocol is adapted from the CLSI M27 guidelines and is the reference method for determining the MIC of this compound against yeast isolates.

3.1.1. Materials

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile, flat-bottom, 96-well microtiter plates

  • Spectrophotometer

  • 0.85% sterile saline

  • Vortex mixer

  • 35°C incubator

  • Yeast isolates and QC strains

3.1.2. Protocol Steps

  • Preparation of Antifungal Agent Dilutions:

    • Prepare a 2X working solution of this compound in RPMI-1640 medium.

    • Perform serial two-fold dilutions of the antifungal agent in the 96-well microtiter plate, from column 1 to 10. Columns 11 and 12 will serve as positive (growth) and negative (sterility) controls, respectively.

    • The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Subculture the yeast isolate onto a fresh Sabouraud dextrose agar (B569324) plate and incubate at 35°C for 24-48 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08 to 0.10). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum suspension to each well of the microtiter plate (columns 1-11).

    • Add 200 µL of sterile RPMI-1640 medium to column 12 (sterility control).

    • The final volume in the test wells will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading and Interpretation of Results:

    • Examine the plate visually or using a microplate reader.

    • The MIC is the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in growth compared to the growth control in column 11.

Disk Diffusion Method for Yeasts

This protocol is based on the CLSI M44 guidelines and provides a simpler, qualitative assessment of susceptibility.[6]

3.2.1. Materials

  • Paper disks impregnated with a specific concentration of this compound

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

  • Sterile cotton swabs

  • 0.85% sterile saline

  • 35°C incubator

  • Calipers or a ruler

3.2.2. Protocol Steps

  • Inoculum Preparation:

    • Prepare a yeast suspension in sterile saline equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Inoculate the entire surface of the Mueller-Hinton agar plate by swabbing in three directions to ensure uniform growth.

    • Allow the plate to dry for 5-15 minutes.

  • Application of Disks and Incubation:

    • Aseptically apply the this compound disk to the surface of the inoculated agar.

    • Ensure complete contact between the disk and the agar.

    • Incubate the plate at 35°C for 24 hours.

  • Reading and Interpretation of Results:

    • Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on pre-established zone diameter breakpoints.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_agent Prepare Antifungal Agent 108 Dilutions inoculate Inoculate Microtiter Plate or Agar Plate prep_agent->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_results Read Results (Visual or Automated) incubate->read_results determine_mic Determine MIC or Zone of Inhibition read_results->determine_mic interpret Interpret Susceptibility (S, I, R) determine_mic->interpret

Caption: Workflow for in vitro antifungal susceptibility testing.

Hypothetical Signaling Pathway

signaling_pathway cluster_cell Fungal Cell agent108 This compound receptor Cell Surface Receptor agent108->receptor binds kinase1 Kinase A receptor->kinase1 activates kinase2 Kinase B kinase1->kinase2 phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor activates cell_wall_synthesis Cell Wall Synthesis transcription_factor->cell_wall_synthesis inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

References

Unraveling the Synthesis of Antifungal Agent 108: A Tale of Two Molecules

Author: BenchChem Technical Support Team. Date: December 2025

The designation "Antifungal agent 108" refers to at least two distinct chemical entities that have demonstrated notable activity against pathogenic fungi. This document provides detailed application notes and protocols for the synthesis of both compounds, catering to researchers, scientists, and drug development professionals. The first, a potent imidazo[1,2-b]pyridazine (B131497) derivative, shows significant efficacy against Madurella mycetomatis, the primary causative agent of eumycetoma. The second, a geranyl-substituted imidazole (B134444), exhibits strong activity against various dermatophytes and pathogenic yeasts.

This compound (Compound 14d): An Imidazo[1,2-b]pyridazine Derivative

Chemical Name: 2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-(thiophen-2-yl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine

This compound has emerged as a promising candidate for the treatment of eumycetoma, a neglected tropical disease. Its synthesis involves a multi-step pathway, culminating in the formation of the core imidazo[1,2-b]pyridazine scaffold followed by subsequent functionalization.

Synthetic Pathway Overview

The synthesis of this compound (compound 14d) is a linear sequence starting from commercially available materials. The key steps involve the construction of the imidazo[1,2-b]pyridazine core via a condensation reaction, followed by Suzuki coupling to introduce the thiophene (B33073) moiety, and finally, a nucleophilic substitution to append the piperazine (B1678402) side chain.

Antifungal_Agent_108_Compound_14d_Synthesis A 3-amino-6-chloropyridazine (B20888) C 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (B1624648) A->C Condensation B 2-bromo-1-(4-fluorophenyl)ethan-1-one B->C E 2-(4-fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine C->E Suzuki Coupling D Thiophene-2-boronic acid D->E G This compound (Compound 14d) E->G Nucleophilic Substitution F 1-(2-hydroxyethyl)piperazine F->G

Caption: Synthetic pathway for this compound (Compound 14d).

Experimental Protocols

Step 1: Synthesis of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine

  • Materials: 3-amino-6-chloropyridazine, 2-bromo-1-(4-fluorophenyl)ethan-1-one, ethanol.

  • Procedure:

    • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.1 eq).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature.

    • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford the title compound.

Step 2: Synthesis of 2-(4-fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine

  • Materials: 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine, thiophene-2-boronic acid, tetrakis(triphenylphosphine)palladium(0), sodium carbonate, 1,4-dioxane (B91453), water.

  • Procedure:

    • In a round-bottom flask, combine 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (1.0 eq), thiophene-2-boronic acid (1.5 eq), and sodium carbonate (2.0 eq).

    • Add a 3:1 mixture of 1,4-dioxane and water.

    • Degas the mixture with argon for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the mixture at 90 °C for 12 hours under an argon atmosphere.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of this compound (Compound 14d)

  • Materials: 2-(4-fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine, 1-(2-hydroxyethyl)piperazine, N,N-diisopropylethylamine (DIPEA), dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • To a solution of 2-(4-fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine (1.0 eq) in DMSO, add 1-(2-hydroxyethyl)piperazine (2.0 eq) and DIPEA (3.0 eq).

    • Heat the reaction mixture at 120 °C for 24 hours.

    • Cool the mixture to room temperature and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and purify by column chromatography on silica gel to yield the final product.

Quantitative Data
CompoundStepYield (%)Melting Point (°C)
6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine185210-212
2-(4-fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine275198-200
This compound (Compound 14d)360180-182

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Antifungal Agent AFK-108: A Geranyl Imidazole Derivative

Chemical Name: 1-((2E,6E)-3,7-dimethylocta-2,6-dien-1-yl)-1H-imidazole

AFK-108 is a novel imidazole derivative with a hydrophobic geranyl substituent, demonstrating potent fungicidal activity. Its synthesis is a straightforward process involving the alkylation of imidazole with geranyl bromide.

Synthetic Pathway Overview

The synthesis of AFK-108 is a single-step reaction where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of geranyl bromide, leading to the formation of the N-alkylated product.

AFK_108_Synthesis A Imidazole C AFK-108 A->C N-Alkylation B Geranyl bromide B->C

Caption: Synthetic pathway for AFK-108.

Experimental Protocol

Synthesis of 1-((2E,6E)-3,7-dimethylocta-2,6-dien-1-yl)-1H-imidazole (AFK-108)

  • Materials: Imidazole, sodium hydride (60% dispersion in mineral oil), geranyl bromide, anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add geranyl bromide (1.1 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain AFK-108 as an oil.

Quantitative Data
CompoundStepYield (%)Physical State
1-((2E,6E)-3,7-dimethylocta-2,6-dien-1-yl)-1H-imidazole (AFK-108)170Oil

Note: The yield is typical and may be optimized by adjusting reaction conditions.

Safety Precautions

All synthetic procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use. Sodium hydride is a highly reactive and flammable solid; it should be handled under an inert atmosphere.

Application Notes and Protocols for Antifungal Agent 108

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 108, an imidazo[1,2-b]pyridazine (B131497) derivative, has demonstrated potent activity against pathogenic fungi such as Madurella mycetomatis.[1] As with many heterocyclic compounds developed for pharmacological use, this compound is a lipophilic molecule with anticipated low aqueous solubility.[1] This document provides detailed application notes and protocols for determining the solubility of this compound and for its use in common research assays. While specific quantitative solubility data for this compound is not publicly available, this guide offers a systematic approach to its handling and characterization in a research setting.

Physicochemical Properties and Solubility

This compound is an organic compound with the following properties:

PropertyValue
Molecular Formula C₂₂H₂₂FN₅OS
Molecular Weight 423.51
Chemical Class Imidazo[1,2-b]pyridazine derivative
Expected Solubility Characteristics

Derivatives of the imidazo[1,2-b]pyridazine class are often characterized by poor water solubility. It is anticipated that this compound will exhibit low solubility in aqueous buffers and require an organic solvent for the preparation of stock solutions. The solubility of related compounds can be pH-dependent, sometimes increasing in more acidic conditions.

SolventExpected SolubilityNotes
Aqueous Buffers (pH 7.4) Very LowMay be less than 10 µg/mL.
Acidic Aqueous Buffers (pH 1.0-5.0) Low to ModerateSome increase in solubility may be observed.
Dimethyl Sulfoxide (DMSO) HighRecommended for primary stock solution preparation.
Dimethylformamide (DMF) HighAn alternative to DMSO for stock solutions.
Ethanol Moderate to LowMay be used for serial dilutions, but precipitation is possible.

Experimental Protocols

Protocol for Determining Kinetic Solubility

This protocol allows for the rapid determination of the kinetic solubility of this compound in an aqueous buffer, which is crucial for designing in vitro assays. The method involves preparing a high-concentration stock solution in DMSO and then determining the concentration at which the compound precipitates when diluted into an aqueous buffer.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear flat-bottom plates

  • Plate reader capable of measuring absorbance at multiple wavelengths or a nephelometer

  • Multi-channel pipette

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve the compound in 100% DMSO to prepare a 10 mM stock solution.

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or sonication can be used if necessary.

  • Serial Dilution:

    • In a 96-well plate, perform a serial 2-fold dilution of the 10 mM stock solution in DMSO.

  • Addition to Aqueous Buffer:

    • In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

    • Transfer 2 µL of each DMSO dilution of the compound into the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.

    • Include a blank control with 2 µL of DMSO in 198 µL of PBS.

  • Incubation and Measurement:

    • Cover the plate and incubate at room temperature for 2 hours with gentle shaking.

    • Measure the light scattering using a nephelometer or the absorbance at 620 nm. An increase in signal compared to the blank indicates precipitation.

    • The highest concentration that does not show a significant increase in light scattering is the kinetic solubility.

G cluster_prep Stock Solution Preparation cluster_dilution Assay Plate Preparation cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in 100% DMSO to 10 mM weigh->dissolve serial_dilute Serial dilute stock in DMSO dissolve->serial_dilute transfer Transfer 2 µL of compound dilutions to PBS serial_dilute->transfer add_pbs Add PBS to a new 96-well plate add_pbs->transfer incubate Incubate for 2 hours at RT transfer->incubate measure Measure light scattering (Nephelometry) incubate->measure determine Determine highest non-precipitated concentration measure->determine

Workflow for Kinetic Solubility Determination.
Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well flat-bottom plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) plate.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a working solution of this compound by diluting the DMSO stock in RPMI-1640.

    • Perform a serial 2-fold dilution of the working solution in RPMI-1640 directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Ensure the final DMSO concentration is below 1% and is consistent across all wells.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the drug dilution.

    • Include a positive control (inoculum without drug) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the wells for fungal growth or measure the optical density (OD) at 530 nm.

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the positive control.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_inoculum Prepare fungal inoculum inoculate Inoculate the plate with the fungal suspension prep_inoculum->inoculate prep_drug Prepare serial dilutions of this compound in a 96-well plate prep_drug->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_plate Read OD at 530 nm or visually inspect incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Workflow for Broth Microdilution Assay.

Potential Mechanism of Action

While the specific molecular target of this compound has not been fully elucidated in the provided information, many antifungal agents, particularly azole and imidazole (B134444) derivatives, function by inhibiting enzymes involved in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a critical component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death.

G agent This compound (Hypothesized) enzyme Lanosterol 14-alpha-demethylase (Erg11p) agent->enzyme Inhibition ergosterol Ergosterol enzyme->ergosterol Blocked Synthesis lanosterol Lanosterol lanosterol->enzyme Substrate membrane Fungal Cell Membrane Disruption ergosterol->membrane Depletion leads to

Hypothesized Mechanism of Action.

Troubleshooting

  • Compound Precipitation: If the compound precipitates upon dilution in aqueous buffer, consider lowering the starting concentration, increasing the final DMSO percentage (while being mindful of cellular toxicity, typically keeping it ≤ 0.5%), or using a solubilizing agent like cyclodextrin.

  • Inconsistent Assay Results: Ensure the compound is fully dissolved in the DMSO stock. Centrifuge the stock solution at high speed to pellet any undissolved microcrystals before making dilutions.

These application notes and protocols are intended to serve as a starting point for research involving this compound. Experimental conditions may need to be optimized for specific fungal strains and assay formats.

References

Application Notes and Protocols for Developing a Murine Model for Antifungal Agent 108 Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. Antifungal agent 108 is a novel triazole compound with promising in vitro activity against a broad spectrum of pathogenic fungi. Preclinical evaluation of its in vivo efficacy is a critical step in its developmental pathway. This document provides detailed application notes and protocols for establishing murine models of disseminated candidiasis, invasive aspergillosis, and cryptococcal meningitis to assess the therapeutic potential of this compound.

These protocols are designed to provide a robust and reproducible framework for determining the efficacy, pharmacokinetics, and pharmacodynamics of novel antifungal compounds. The methodologies described are based on established and widely used models in the field of medical mycology.[1][2][3]

Mechanism of Action of Triazole Antifungals

Triazole antifungal agents, including the novel compound this compound, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell growth inhibition and death.[4]

Signaling Pathway of Triazole Action

Triazole_Pathway cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Product Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Loss_of_Integrity Loss of Membrane Integrity & Fungal Cell Death Fungal_Cell_Membrane->Loss_of_Integrity Leads to Antifungal_Agent_108 This compound (Triazole) Antifungal_Agent_108->Lanosterol_14a_demethylase Inhibition Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for establishing murine models of disseminated candidiasis, invasive aspergillosis, and cryptococcal meningitis are provided below. These protocols include procedures for fungal strain preparation, animal handling and immunosuppression, infection, and treatment.

General Procedures

1.1. Animal Models:

  • Species: Male or female BALB/c or C57BL/6 mice, 6-8 weeks old.[2][5] The choice of strain may depend on the specific fungal pathogen and the desired immune response.

  • Housing: Mice should be housed in specific pathogen-free (SPF) conditions with ad libitum access to sterile food and water. All animal procedures must be approved and conducted in accordance with the institution's Animal Care and Use Committee guidelines.

1.2. Immunosuppression: For many models of invasive fungal infection, immunosuppression is necessary to establish a robust and reproducible infection.

  • Cyclophosphamide (B585): A common regimen for inducing neutropenia is the intraperitoneal (i.p.) administration of cyclophosphamide at 150-200 mg/kg on day -4 and 100-150 mg/kg on day -1 relative to infection.[6]

  • Corticosteroids: For certain models, such as invasive aspergillosis, corticosteroids like cortisone (B1669442) acetate (B1210297) (250 mg/kg subcutaneously on day -1) can be used to suppress the host immune response.

Murine Model of Disseminated Candidiasis

This model is widely used to evaluate the efficacy of antifungal agents against systemic Candida infections.[2][7]

2.1. Fungal Strain and Inoculum Preparation:

  • Strain: Candida albicans SC5314 or a clinical isolate with known susceptibility to triazoles.

  • Culture: Streak the C. albicans strain on Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 30°C for 24-48 hours.

  • Inoculum: Inoculate a single colony into Sabouraud Dextrose Broth (SDB) and incubate overnight at 30°C with shaking. Harvest the yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and count using a hemocytometer. Adjust the final concentration to 1 x 10^6 CFU/mL in sterile PBS.

2.2. Infection and Treatment Protocol:

  • Immunosuppress mice as described in section 1.2.

  • On day 0, infect mice via lateral tail vein injection with 0.1 mL of the prepared C. albicans inoculum (1 x 10^5 CFU/mouse).

  • Initiate treatment 24 hours post-infection. Administer this compound (e.g., 10, 20, 40 mg/kg) and a vehicle control group via oral gavage or intraperitoneal injection once daily for 7 consecutive days. A positive control group treated with a standard triazole like fluconazole (B54011) (e.g., 20 mg/kg) should also be included.

2.3. Efficacy Endpoints:

  • Survival: Monitor mice daily for 21 days post-infection and record mortality.

  • Fungal Burden: On day 8 (24 hours after the last treatment), euthanize a cohort of mice from each group. Aseptically remove kidneys, spleen, and brain. Homogenize the organs in sterile PBS, perform serial dilutions, and plate on SDA to determine the CFU per gram of tissue.

Murine Model of Invasive Aspergillosis

This model mimics the pulmonary route of infection for Aspergillus and is crucial for testing agents against this life-threatening mold.[6][8]

3.1. Fungal Strain and Inoculum Preparation:

  • Strain: Aspergillus fumigatus AF293 or a clinical isolate.

  • Culture: Grow A. fumigatus on potato dextrose agar (PDA) at 37°C for 5-7 days to promote conidiation.

  • Inoculum: Harvest conidia by flooding the plate with sterile PBS containing 0.05% Tween 20. Filter the suspension through sterile gauze to remove hyphal fragments. Wash the conidia twice with sterile PBS and count using a hemocytometer. Adjust the final concentration to 1 x 10^8 conidia/mL in sterile PBS.

3.2. Infection and Treatment Protocol:

  • Immunosuppress mice as described in section 1.2.

  • On day 0, lightly anesthetize the mice and infect via intranasal instillation of 20-30 µL of the prepared A. fumigatus conidial suspension (2-3 x 10^6 conidia/mouse).

  • Initiate treatment 24 hours post-infection. Administer this compound (e.g., 10, 20, 40 mg/kg), vehicle control, and a positive control (e.g., posaconazole (B62084) at 20 mg/kg) once daily for 7 days.

3.3. Efficacy Endpoints:

  • Survival: Monitor mice for 14 days post-infection.

  • Fungal Burden: On day 8, euthanize a subset of mice and determine the fungal burden in the lungs as described for candidiasis.

  • Histopathology: Collect lung tissue, fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) and Gomori's Methenamine Silver (GMS) to visualize fungal elements and tissue inflammation.[5][9][10]

Murine Model of Cryptococcal Meningitis

This model is essential for evaluating the ability of antifungal agents to cross the blood-brain barrier and treat central nervous system infections.[11][12][13]

4.1. Fungal Strain and Inoculum Preparation:

  • Strain: Cryptococcus neoformans H99.

  • Culture: Culture C. neoformans on SDA at 30°C for 48 hours.

  • Inoculum: Prepare the inoculum as described for C. albicans, adjusting the final concentration to 1 x 10^7 CFU/mL in sterile PBS.

4.2. Infection and Treatment Protocol:

  • On day 0, infect mice via lateral tail vein injection with 0.1 mL of the prepared C. neoformans inoculum (1 x 10^6 CFU/mouse).

  • Initiate treatment 24 hours post-infection with this compound (e.g., 20, 40, 80 mg/kg), vehicle control, and a positive control (e.g., fluconazole at 40 mg/kg) once daily for 10 days.

4.3. Efficacy Endpoints:

  • Survival: Monitor mice for 30 days post-infection.

  • Fungal Burden: On day 11, determine the fungal burden in the brain and lungs.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_infection_treatment Infection & Treatment cluster_endpoints Endpoint Analysis Animal_Acclimatization Animal Acclimatization (6-8 week old mice) Immunosuppression Immunosuppression (Cyclophosphamide/Cortisone) Animal_Acclimatization->Immunosuppression Fungal_Culture Fungal Culture (C. albicans, A. fumigatus, or C. neoformans) Inoculum_Prep Inoculum Preparation (Cell/Conidia Counting & Dilution) Fungal_Culture->Inoculum_Prep Infection Infection (IV or Intranasal) Inoculum_Prep->Infection Immunosuppression->Infection Treatment_Initiation Treatment Initiation (24h post-infection) - this compound - Vehicle Control - Positive Control Infection->Treatment_Initiation Daily_Treatment Daily Treatment & Monitoring (7-10 days) Treatment_Initiation->Daily_Treatment Survival_Monitoring Survival Monitoring (14-30 days) Daily_Treatment->Survival_Monitoring Fungal_Burden Fungal Burden Analysis (Organ Homogenization & CFU Plating) Daily_Treatment->Fungal_Burden Histopathology Histopathology (Lung Tissue - Aspergillosis) Daily_Treatment->Histopathology PKPD_Logic Dose_Selection Dose Selection of This compound PK_Study Pharmacokinetic Study in Infected Mice Dose_Selection->PK_Study PD_Study Pharmacodynamic Study (Dose-Response) Dose_Selection->PD_Study PK_Parameters Determine PK Parameters (AUC, Cmax, T1/2) PK_Study->PK_Parameters Efficacy_Data Collect Efficacy Data (Fungal Burden, Survival) PD_Study->Efficacy_Data PKPD_Analysis PK/PD Analysis (Correlate PK parameters with efficacy) PK_Parameters->PKPD_Analysis Efficacy_Data->PKPD_Analysis PKPD_Index Identify Predictive PK/PD Index (e.g., AUC/MIC) PKPD_Analysis->PKPD_Index Optimal_Dosing Determine Optimal Dosing Regimen PKPD_Index->Optimal_Dosing

References

Application Notes and Protocols for High-Throughput Screening of Antifungal Agent 108 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health challenge. High-throughput screening (HTS) is a pivotal strategy in the discovery of novel antifungal agents, enabling the rapid assessment of large compound libraries.[1] These application notes provide a comprehensive overview and detailed protocols for the HTS of analogs of the novel investigational compound, Antifungal Agent 108. The methodologies described are designed to identify and characterize promising new antifungal candidates efficiently.

An ideal antifungal agent exhibits a broad spectrum of activity, is fungicidal, and targets fungal-specific pathways to minimize host toxicity.[2] Current antifungal therapies primarily target the cell membrane, cell wall, or nucleic acid synthesis.[3][4] However, resistance to existing drugs like azoles and echinocandins highlights the urgent need for new agents with novel mechanisms of action.[5][6][7] HTS allows for the rapid evaluation of thousands of compounds, such as analogs of this compound, to identify those with potent antifungal activity.[1][6][8]

Key Fungal Targets for Drug Discovery

Several fungal-specific pathways and structures serve as excellent targets for novel antifungal agents. Targeting these pathways can enhance selectivity and reduce off-target effects in humans.

  • Cell Wall Integrity Pathway: The fungal cell wall, absent in mammalian cells, is essential for viability and represents a prime target. Key pathways include the synthesis of β-1,3-glucan and chitin.[9]

  • Ergosterol Biosynthesis Pathway: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals. The enzymes in this pathway are well-established targets for azole and polyene antifungals.[10]

  • Signal Transduction Pathways: Fungal-specific signaling cascades that regulate virulence, stress response, and morphogenesis are attractive targets. These include the High Osmolarity Glycerol (HOG) pathway and the Calcineurin pathway.[11][12][13]

High-Throughput Screening Workflow

A typical HTS campaign for identifying novel antifungal agents follows a structured workflow, from primary screening to hit confirmation and lead optimization.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Primary_Screen Single Concentration Screening of Agent 108 Analogs Dose_Response Dose-Response Curves (IC50) Primary_Screen->Dose_Response Identified Hits Cytotoxicity Mammalian Cell Cytotoxicity Assay Dose_Response->Cytotoxicity Confirmed Hits Orthogonal Orthogonal Assay (e.g., Viability) Dose_Response->Orthogonal Confirmed Hits SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR Orthogonal->SAR MOA Mechanism of Action (MOA) Studies SAR->MOA

Caption: Generalized workflow for antifungal drug discovery using HTS.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Primary Screening

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[14] It is readily adaptable for HTS.

Objective: To determine the antifungal activity of this compound analogs by measuring the inhibition of fungal growth in a liquid medium.

Materials:

  • This compound analogs dissolved in Dimethyl Sulfoxide (DMSO)

  • Positive control (e.g., Fluconazole, Amphotericin B)[1]

  • Negative control (DMSO vehicle)

  • Sterile 96-well or 384-well clear, flat-bottom microtiter plates[1]

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS[15]

  • Automated liquid handler or multichannel pipette

  • Plate reader (absorbance at 620 nm)

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each this compound analog from the compound library into the wells of the microtiter plates to achieve the desired final screening concentration (e.g., 10 µM). Also, prepare wells with the positive and negative controls.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Harvest spores or cells and suspend them in sterile saline. Adjust the suspension to a concentration of 0.5-2.5 x 10³ cells/mL in RPMI 1640 medium.[4]

  • Inoculation: Dispense 100 µL of the fungal inoculum into each well of the compound-containing plates.

  • Incubation: Seal the plates and incubate at 35°C for 24-48 hours, depending on the fungal species and its growth rate.[2]

  • Data Acquisition: After incubation, measure the optical density (OD) at 620 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 x (1 - (OD_compound - OD_blank) / (OD_negative_control - OD_blank)) Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >80%).

Protocol 2: Fluorescence-Based Viability Assay (Resazurin Method)

This assay provides a sensitive measure of cell viability and is a common secondary screen to confirm hits from primary growth inhibition assays.[3][16]

Objective: To assess the viability of fungal cells after treatment with this compound analogs using a fluorescence-based readout.

Materials:

  • Confirmed hits from the primary screen

  • Resazurin (B115843) sodium salt solution (e.g., 0.01% in PBS)

  • Black, clear-bottom 96-well or 384-well microtiter plates

  • Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Assay Setup: Perform the broth microdilution assay as described in Protocol 1, using dose-response concentrations of the hit compounds.

  • Reagent Addition: After the initial incubation period (e.g., 24 hours), add 10 µL of the resazurin solution to each well.

  • Second Incubation: Incubate the plates for an additional 2-4 hours at 35°C to allow for the conversion of resazurin to the fluorescent product, resorufin, by metabolically active cells.

  • Data Acquisition: Measure the fluorescence intensity at 590 nm (with excitation at 560 nm).

  • Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the compound concentration and fitting the data to a four-parameter logistic curve.

Data Presentation

Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate comparison and decision-making.

Table 1: Primary HTS Results for this compound Analogs

Compound ID% Inhibition at 10 µM (C. albicans)% Inhibition at 10 µM (A. fumigatus)Hit (Yes/No)
108-A0195.288.7Yes
108-A0212.525.1No
108-A0398.192.4Yes
Fluconazole99.530.2Yes

Table 2: Dose-Response and Cytotoxicity Data for Confirmed Hits

Compound IDIC50 (C. albicans) (µM)IC50 (A. fumigatus) (µM)CC50 (HepG2 cells) (µM)Selectivity Index (SI)
108-A011.23.5> 50> 41.7
108-A030.82.145.356.6
Fluconazole0.5> 64> 100> 200

Selectivity Index (SI) = CC50 (host cell) / IC50 (fungal cell)

Signaling Pathway Visualization

Understanding the mechanism of action of novel antifungal agents is crucial. Many antifungal drugs target specific signaling pathways. The High Osmolarity Glycerol (HOG) pathway is a key stress-response pathway in fungi and a potential target for new drugs.[11][13]

HOG_Pathway cluster_pathway HOG Signaling Pathway Stimulus Osmotic Stress Sln1 Sln1 (Sensor Kinase) Stimulus->Sln1 Ypd1 Ypd1 Sln1->Ypd1 Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Ssk2 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2 Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Nucleus Nucleus Hog1->Nucleus Gene_Expression Stress Response Gene Expression Nucleus->Gene_Expression Agent_108 This compound (Hypothetical Target) Agent_108->Pbs2

Caption: The HOG signaling pathway in fungi, a potential antifungal target.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the high-throughput screening of this compound analogs. By employing a systematic approach of primary screening, hit confirmation, and secondary assays, researchers can efficiently identify and characterize novel antifungal compounds with therapeutic potential. The integration of cytotoxicity profiling and mechanism of action studies is critical for advancing the most promising candidates toward preclinical development.

References

Application Notes and Protocols for In Vivo Delivery of Antifungal Agent 108

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 108 (AFK-108) is a novel imidazole (B134444) derivative characterized by a geranyl substituent, which has demonstrated potent in vitro and in vivo fungicidal activity.[1][2] Its mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis, and direct cell membrane damage.[2] These application notes provide a comprehensive overview of the available in vivo data for AFK-108 and present detailed protocols for the evaluation of its delivery systems, drawing from methodologies used for other topical imidazole antifungals.

Physicochemical Properties of this compound (AFK-108)

A clear understanding of the physicochemical properties of AFK-108 is crucial for the design of effective delivery systems.

PropertyValueReference
Chemical Name 1-[2-(2,4-dichlorophenyl)-2-((2E)-3,7-dimethylocta-2,6-dienyloxy)ethyl]-1H-imidazole[1]
Molecular Formula C21H26Cl2N2O
CAS Number 135330-85-7

In Vivo Efficacy of this compound (AFK-108)

The primary in vivo evaluation of AFK-108 was conducted in a guinea pig model of dermatophytosis. The available data on its therapeutic effect is summarized below.

Table 1: Therapeutic Effect of AFK-108 Cream on Experimental Dermatophytosis in Guinea Pigs

Treatment Group (1% Cream)Application ScheduleTherapeutic Effect Score*Fungal Culture Results (Negative Animals)Reference
AFK-108Once daily for 7 days3.84/5[2]
Bifonazole (Reference)Once daily for 7 days2.41/5[2]
Vehicle ControlOnce daily for 7 days0.80/5[2]

*Scoring for therapeutic effect was likely based on a scale evaluating the reduction of skin lesions, although the specific scoring system is not detailed in the abstract.

Potential Delivery Systems for this compound

While the original study utilized a cream formulation, various advanced delivery systems have been developed for other topical imidazole antifungals and could be adapted for AFK-108 to enhance its therapeutic efficacy. These systems aim to improve drug solubility, skin penetration, and localized drug retention.

Table 2: Examples of Novel Delivery Systems for Topical Imidazole Antifungals

Delivery SystemDrugKey CharacteristicsIn Vivo ModelReference
Nanoemulsion Miconazole NitrateGlobule size: ~145 nm; High drug deposition in skinRat
Invasomes Gel LuliconazoleVesicle size: ~139 nm; Enhanced skin permeationRat
Transethosomal Gel Miconazole NitrateFlexible vesicles for deeper skin penetrationRat

Experimental Protocols

The following are detailed protocols for the in vivo evaluation of topical delivery systems for antifungal agents like AFK-108, based on established methodologies.

Protocol 1: Guinea Pig Model of Dermatophytosis

This protocol is adapted from studies on experimental dermatophytosis and is suitable for evaluating the efficacy of topical antifungal formulations.

1. Animal Model:

  • Species: Male Hartley guinea pigs (300-350 g).

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Housing: House individually in cages with free access to food and water.

2. Fungal Strain and Inoculum Preparation:

  • Organism: Trichophyton mentagrophytes.

  • Culture: Grow on Sabouraud dextrose agar (B569324) slants for 14 days at 27°C.

  • Inoculum: Prepare a conidial suspension in sterile saline containing 0.05% Tween 80. Adjust the final concentration to approximately 1 x 10^7 conidia/mL.

3. Induction of Infection:

  • Anesthetize the guinea pigs.

  • Shave the dorsal lumbar region to create an infection site of approximately 2 cm x 2 cm.

  • Gently abrade the shaved skin with sterile sandpaper.

  • Apply 0.1 mL of the conidial suspension to the abraded area and spread evenly.

4. Treatment:

  • Grouping: Divide the animals into treatment groups (e.g., AFK-108 formulation, vehicle control, reference drug).

  • Application: Begin treatment 4 days post-infection. Topically apply a pre-weighed amount (e.g., 0.1 g) of the formulation to the infected area once daily for a specified duration (e.g., 7-14 days).

5. Evaluation of Efficacy:

  • Clinical Scoring: On designated days, score the severity of the skin lesions based on a predefined scale (e.g., 0 = no lesion, 1 = slight erythema, 2 = moderate erythema and scaling, 3 = severe erythema, scaling, and crusting, 4 = very severe lesions).

  • Fungal Culture: At the end of the treatment period, euthanize the animals and excise the infected skin. Homogenize the tissue and plate serial dilutions on Sabouraud dextrose agar containing antibiotics to determine the fungal burden (Colony Forming Units per gram of tissue).

  • Histopathology: Fix a portion of the excised skin in 10% formalin for histopathological examination to assess the extent of fungal invasion and inflammation.

Protocol 2: Rat Model of Cutaneous Candidiasis

This protocol is designed for evaluating antifungal efficacy against Candida albicans skin infections.

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats.

  • Preparation: On the day of infection, shave the dorsal side of the rats.

2. Fungal Strain and Inoculum Preparation:

  • Organism: Candida albicans.

  • Culture: Grow in Sabouraud dextrose broth.

  • Inoculum: Prepare a suspension in sterile phosphate-buffered saline (PBS) to a final concentration of 10^7 CFU/mL.

3. Induction of Infection:

  • Apply the C. albicans suspension to the shaved area of the rats.

4. Treatment:

  • Divide the rats into treatment and control groups.

  • Apply the test and control formulations to the infected skin area as per the desired dosing regimen.

5. Evaluation of Efficacy:

  • Fungal Burden: At the end of the study, swab the infected area or excise the skin to determine the fungal load (CFU/g of tissue).

  • Histopathology: Perform histological analysis of the skin to observe the presence of yeast and hyphal forms and the inflammatory response.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vivo Antifungal Efficacy Testing

G cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase animal_model Animal Model Selection (e.g., Guinea Pig) infection Induction of Dermatophytosis animal_model->infection fungal_culture Fungal Culture and Inoculum Preparation fungal_culture->infection formulation_prep Formulation Preparation (e.g., AFK-108 Cream) treatment Topical Application of Formulations formulation_prep->treatment infection->treatment clinical_scoring Clinical Scoring of Lesions treatment->clinical_scoring fungal_burden Fungal Burden Determination (CFU/g tissue) treatment->fungal_burden histopathology Histopathological Examination treatment->histopathology

Caption: Workflow for in vivo antifungal efficacy testing.

Signaling Pathway of Imidazole Antifungals

G imidazole Imidazole Antifungal (e.g., AFK-108) p450 Lanosterol 14α-demethylase (CYP51) imidazole->p450 membrane_disruption Membrane Disruption imidazole->membrane_disruption Direct Damage (for some imidazoles) ergosterol Ergosterol p450->ergosterol Inhibited by Imidazole lanosterol Lanosterol lanosterol->p450 fungal_membrane Fungal Cell Membrane ergosterol->fungal_membrane Essential Component membrane_disruption->fungal_membrane

Caption: Mechanism of action of imidazole antifungals.

References

Application Notes and Protocols for Preclinical Evaluation of Antifungal Agent 108

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapies. This document provides a comprehensive set of application notes and protocols for the preclinical evaluation of a novel investigational antifungal agent, designated "Antifungal Agent 108." These guidelines are designed to establish a robust data package to support its progression into clinical development, aligning with international regulatory expectations such as those from the FDA and EMA.[1][2][3] The protocols herein cover essential in vitro and in vivo studies to characterize the agent's efficacy, pharmacokinetics, pharmacodynamics, and safety profile.

In Vitro Activity Assessment

The initial phase of preclinical evaluation focuses on determining the intrinsic antifungal activity of Agent 108 against a panel of clinically relevant fungal pathogens.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: The antifungal susceptibility of various fungal isolates to Agent 108 will be determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts and M38 for filamentous fungi.[4][5]

  • Fungal Strains: A panel of fungi, including WHO critical and high-priority pathogens, will be tested.[6][7] This includes strains of Candida albicans, Candida auris, Aspergillus fumigatus, and Cryptococcus neoformans, as well as fluconazole-resistant strains of C. albicans.[8]

  • Procedure:

    • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized fungal suspension (10^3 CFU/mL for yeasts, 5 x 10^3 CFU/mL for molds).[8]

    • Incubate plates at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the agent that causes a significant inhibition of visible growth compared to the growth control.

Minimum Fungicidal Concentration (MFC) Determination

Protocol: To determine whether Agent 108 is fungistatic or fungicidal, MFC testing will be performed.

  • Procedure:

    • Following MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto Sabouraud Dextrose Agar (B569324) plates.[4]

    • Plates are incubated at 35°C for 48 hours.

    • The MFC is the lowest drug concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[4]

Time-Kill Assays

Protocol: Time-kill assays provide insights into the pharmacodynamic properties of the antifungal agent over time.

  • Procedure:

    • Fungal cultures are exposed to various concentrations of this compound (e.g., 1x, 4x, and 16x MIC).

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed, serially diluted, and plated on agar to determine the number of viable colonies.

    • The rate and extent of fungal killing are plotted over time.

Data Presentation: In Vitro Antifungal Activity
Fungal SpeciesStrain IDMIC (µg/mL)MFC (µg/mL)
Candida albicansATCC 900280.1250.5
Candida aurisB112210.251
Aspergillus fumigatusAF2930.5>8
Cryptococcus neoformansH990.060.25
C. albicans (Fluconazole-R)1030.251

In Vivo Efficacy Evaluation

Animal models of fungal infection are crucial for evaluating the therapeutic potential of this compound in a physiological context.[9][10][11][12][13] Murine models are most commonly used for their well-characterized immune systems and the availability of genetically defined strains.[10][11]

Murine Model of Disseminated Candidiasis

Protocol: This model assesses the efficacy of Agent 108 in treating systemic Candida infections.

  • Animal Model: Immunocompetent or neutropenic BALB/c mice.

  • Infection: Mice are infected via tail vein injection with a lethal or sublethal dose of Candida albicans.

  • Treatment: Treatment with this compound (at various doses), a vehicle control, or a standard-of-care antifungal (e.g., fluconazole) is initiated at a specified time post-infection.

  • Endpoints:

    • Survival rate over a 21-day period.

    • Fungal burden in target organs (kidneys, brain) determined by CFU counts at specific time points.[14]

Murine Model of Invasive Aspergillosis

Protocol: This model evaluates the efficacy of Agent 108 against pulmonary Aspergillus infections, which often require immunosuppression to establish.[9]

  • Animal Model: Immunosuppressed (e.g., with corticosteroids or cyclophosphamide) BALB/c mice.

  • Infection: Mice are infected via intranasal or intratracheal instillation of Aspergillus fumigatus conidia.

  • Treatment: Treatment with this compound, a vehicle control, or a standard-of-care antifungal (e.g., voriconazole) is initiated post-infection.

  • Endpoints:

    • Survival rate.

    • Fungal burden in the lungs.

    • Histopathological analysis of lung tissue.

Data Presentation: In Vivo Efficacy
Animal ModelFungal PathogenTreatment GroupDose (mg/kg)Survival Rate (%)Mean Fungal Burden (log10 CFU/g tissue)
Disseminated CandidiasisC. albicansVehicle Control-06.8 (Kidney)
Agent 1085803.2 (Kidney)
Agent 108101002.1 (Kidney)
Fluconazole10902.5 (Kidney)
Invasive AspergillosisA. fumigatusVehicle Control-105.9 (Lung)
Agent 10810703.5 (Lung)
Agent 10820902.4 (Lung)
Voriconazole20802.8 (Lung)

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for dose optimization.[15][16]

Pharmacokinetic Profiling

Protocol: Single-dose and multiple-dose PK studies will be conducted in relevant animal species (e.g., mice, rats).

  • Procedure:

    • Administer this compound via intravenous and oral routes.

    • Collect blood samples at predetermined time points.

    • Analyze plasma concentrations of the drug using a validated analytical method (e.g., LC-MS/MS).

    • Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.[15]

    • Assess tissue distribution by analyzing drug concentrations in key organs (e.g., lung, kidney, brain) after the final dose.[17][18][19]

PK/PD Target Determination

Protocol: The PK/PD index that best correlates with efficacy (e.g., AUC/MIC, Cmax/MIC, or %T>MIC) will be determined using in vivo models.[15]

  • Procedure:

    • Utilize dose-fractionation studies in an appropriate animal model of infection.

    • Correlate the different PK/PD indices with the observed antifungal effect (e.g., reduction in fungal burden).

Data Presentation: Key Pharmacokinetic Parameters
SpeciesRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg*h/mL)Half-life (h)
MouseIV510.20.125.44.8
PO205.81.030.15.2
RatIV512.50.135.76.1
PO207.11.542.36.5

Safety and Toxicology

Preclinical safety evaluation is essential to identify potential adverse effects and establish a safe starting dose for human clinical trials, following ICH guidelines.[1][20][21][22][23]

Acute Toxicity Study

Protocol: A single-dose escalation study to determine the maximum tolerated dose (MTD).

  • Animal Model: Rats or mice.

  • Procedure:

    • Administer single, escalating doses of this compound.

    • Observe animals for clinical signs of toxicity and mortality for 14 days.[24]

    • Perform gross necropsy at the end of the study.

Repeated-Dose Toxicity Study

Protocol: To evaluate the toxicological effects of repeated administration.

  • Animal Model: One rodent (e.g., rat) and one non-rodent (e.g., dog) species.

  • Procedure:

    • Administer this compound daily for a specified duration (e.g., 28 days).

    • Monitor clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis.[24]

    • Conduct a full histopathological examination of all major organs.

Safety Pharmacology

Protocol: To assess the potential effects of this compound on vital organ systems.

  • Core Battery Tests:

    • Central Nervous System: Functional observational battery in rats.

    • Cardiovascular System: hERG assay and in vivo cardiovascular monitoring (e.g., telemetry in dogs) to assess effects on blood pressure, heart rate, and ECG.

    • Respiratory System: Evaluation of respiratory function in rats.

Data Presentation: Summary of Toxicology Findings
Study TypeSpeciesDurationKey FindingsNOAEL (No-Observed-Adverse-Effect Level)
Acute ToxicityRatSingle DoseNo mortality up to 2000 mg/kg.>2000 mg/kg
Repeated-DoseRat28 daysMild, reversible liver enzyme elevation at high doses.50 mg/kg/day
Dog28 daysNo significant findings.100 mg/kg/day
Safety PharmacologyRat, DogN/ANo adverse effects on CNS, cardiovascular, or respiratory systems at anticipated therapeutic exposures.N/A

Visualizations

Preclinical_Workflow cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: PK/PD & Safety cluster_3 Outcome MIC MIC Determination MFC MFC Determination MIC->MFC TimeKill Time-Kill Assays MFC->TimeKill Candidiasis Disseminated Candidiasis Model TimeKill->Candidiasis Aspergillosis Invasive Aspergillosis Model TimeKill->Aspergillosis PK Pharmacokinetics Candidiasis->PK Aspergillosis->PK Tox Toxicology & Safety PK->Tox IND IND-Enabling Data Package Tox->IND

Caption: Preclinical evaluation workflow for this compound.

PK_PD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_index PK/PD Indices Dose Dose of Agent 108 Concentration Drug Concentration in Plasma/Tissue Dose->Concentration AUC_MIC AUC / MIC Concentration->AUC_MIC Cmax_MIC Cmax / MIC Concentration->Cmax_MIC T_MIC %T > MIC Concentration->T_MIC MIC MIC of Fungal Pathogen MIC->AUC_MIC MIC->Cmax_MIC MIC->T_MIC Effect Antifungal Effect (e.g., Fungal Clearance) AUC_MIC->Effect Cmax_MIC->Effect T_MIC->Effect

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

Safety_Tox_Pyramid Acute Acute Toxicity (MTD) Repeat Repeated-Dose Toxicity (28-day) Repeat->Acute Safety Safety Pharmacology (CNS, CV, Resp) Safety->Repeat Genotox Genotoxicity & Other Studies Genotox->Safety

Caption: Tiered approach to preclinical safety and toxicology studies.

References

Troubleshooting & Optimization

improving Antifungal agent 108 aqueous solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aqueous solubility of Antifungal Agent 108.

Troubleshooting Guide: Improving Aqueous Solubility

Researchers may encounter difficulties with the low aqueous solubility of this compound, a common challenge with many active pharmaceutical ingredients (APIs).[1][2] This guide offers structured approaches to diagnose and resolve these issues.

Issue 1: Precipitation of this compound Upon Dilution from Organic Solvent Stock

Possible Cause:

When a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the organic solvent concentration may become too low to maintain the solubility of the compound, leading to precipitation.[3] This is a frequent observation for compounds with poor aqueous solubility.

Troubleshooting Steps:

  • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is as high as permissible for the experimental system, typically below 0.5% for in-vitro assays to avoid cellular toxicity.[3][4]

  • Modify Dilution Method: Add the organic stock solution dropwise into the vortexing aqueous buffer.[3] This rapid mixing can prevent localized high concentrations of the compound that trigger precipitation.

  • Temperature Adjustment: Gently warming the aqueous medium (e.g., to 37°C) before adding the stock solution can sometimes improve the solubility of the compound.[3]

  • Assess Kinetic vs. Thermodynamic Solubility: The concentration at which the drug precipitates upon dilution from a stock solution is its kinetic solubility. This is often lower than the equilibrium (thermodynamic) solubility. Consider if the kinetic solubility is sufficient for the experiment.

Issue 2: Inconsistent Solubility and Experimental Results

Possible Cause:

Variability in experimental outcomes can often be traced back to inconsistent solubility of the test agent.[3] If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than intended.

Troubleshooting Steps:

  • Standardize Protocols: Ensure consistency in all experimental parameters, including the batch of this compound, solvent source and quality, temperature, and agitation speed and duration.[4]

  • Confirm Equilibrium: For equilibrium solubility measurements, ensure sufficient incubation time for the solution to become saturated. This can be confirmed by measuring the concentration at multiple time points (e.g., 24, 48, 72 hours) until the value plateaus.[4]

  • Visual Inspection: Always visually inspect solutions for any signs of precipitation before use. A brief centrifugation can help pellet any undissolved compound.[3]

  • Prepare Fresh Solutions: Prepare fresh working dilutions from a concentrated stock for each experiment to avoid issues with compound degradation or precipitation over time in aqueous solutions.[3]

Experimental Workflow for Solubility Troubleshooting

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Troubleshooting A Low Aqueous Solubility of This compound B Determine Target Concentration and Required Solvent System A->B C Prepare Stock Solution in Organic Solvent (e.g., DMSO) B->C D Dilute to Final Concentration in Aqueous Buffer C->D E Precipitation Observed? D->E F Yes E->F Yes G No E->G No I Optimize Dilution Protocol (e.g., vortexing, warming buffer) F->I J Lower Final Concentration F->J K Evaluate Solubility Enhancement Techniques F->K H Proceed with Experiment G->H I->E J->E

A logical workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to enhance the aqueous solubility of this compound?

A1: Several conventional and novel techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound.[5][6] The most common approaches include:

  • Salt Formation: For ionizable compounds, forming a salt is often the most effective way to increase solubility and dissolution rate.[7][8]

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of nonpolar molecules.[9][10]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins can encapsulate the hydrophobic drug molecule, forming an inclusion complex with improved aqueous solubility.[6][11]

  • Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can enhance the dissolution rate.[6][12]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its wettability and dissolution.[13]

Q2: How do I choose the best solubility enhancement technique for my experiment?

A2: The selection of a suitable method depends on several factors, including the physicochemical properties of this compound (e.g., pKa, logP), the required concentration, and the nature of the intended dosage form or experimental setup.[6] For early-stage in-vitro studies, co-solvency and cyclodextrin complexation are often convenient. For in-vivo applications and formulation development, salt formation and solid dispersions are frequently considered.[14]

Q3: Can I use DMSO to dissolve this compound for my in-vitro cell-based assays?

A3: Yes, DMSO is a commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds for in-vitro studies.[3][4] However, it is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity or other artifacts.[4] Always include a vehicle control in your experiment with the same final DMSO concentration as the test conditions.

Q4: What is the difference between kinetic and equilibrium solubility?

A4:

  • Equilibrium (or Thermodynamic) Solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure. It is typically measured using the shake-flask method over a prolonged period (e.g., 24-72 hours).[4]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) and then serially diluting it into an aqueous buffer. The concentration at which precipitation first occurs is the kinetic solubility. This value is often more relevant for in-vitro screening assays where compounds are introduced from a concentrated stock.

Data on Solubility Enhancement Techniques

The following tables summarize representative quantitative data on the potential improvements in aqueous solubility of a hypothetical antifungal agent, based on enhancements seen with other poorly soluble antifungal drugs.

Table 1: Solubility of this compound with Different Co-solvents

Co-solvent System (Water:Co-solvent, v/v)Solubility (mg/mL)Fold Increase
Water0.0011
Water:PEG-400 (50:50)0.250250
Water:Propylene Glycol (50:50)0.180180
Water:Ethanol (50:50)0.120120

Data is hypothetical and for illustrative purposes. A study on the antifungal drug posaconazole (B62084) showed that its solubility in 100% PEG-400 and 100% Propylene Glycol was 20.228 ± 0.0169 mg/mL and 17.204 ± 0.0178 mg/mL, respectively.[15]

Table 2: Effect of Cyclodextrin Complexation on Solubility

Complexation AgentMolar Ratio (Drug:CD)Apparent Solubility (mg/mL)Fold Increase
None-0.0011
β-Cyclodextrin (β-CD)1:10.05050
Hydroxypropyl-β-CD (HP-β-CD)1:10.200200
Sulfobutylether-β-CD (SBE-β-CD)1:10.500500

Data is hypothetical and for illustrative purposes. Studies on paclitaxel (B517696) showed that cyclodextrin derivatives could enhance its aqueous solubility by up to 500-fold.[16] Another study on a thiazolyl hydrazone derivative showed an 18-fold increase in solubility with 2-HP-β-CD.[17]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound.

  • Preparation: Add an excess amount of solid this compound to a series of glass vials.

  • Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

  • Incubation: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibration: Shake the vials for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[4]

  • Separation: After incubation, centrifuge the samples at high speed to pellet the excess, undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.

Protocol 2: Cyclodextrin Complexation (Solvent Evaporation Method)

This protocol describes a common method for preparing drug-cyclodextrin inclusion complexes.

  • Dissolution: Dissolve this compound and the chosen cyclodextrin (e.g., HP-β-CD) in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.

  • Mixing: Stir the solution at room temperature for a specified period (e.g., 1-2 hours) to facilitate complex formation.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the complex on the flask wall.

  • Drying: Dry the resulting solid under vacuum to remove any residual solvent.

  • Characterization: The resulting powder can be characterized, and its solubility can be determined using the shake-flask method described above.

Antifungal Mechanism of Action: Ergosterol Biosynthesis Inhibition

Many antifungal agents, particularly those of the azole class, function by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane.[18] The diagram below illustrates this targeted signaling pathway.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_effect Cellular Effect A Squalene B Lanosterol A->B Squalene epoxidase C Ergosterol B->C Lanosterol 14α-demethylase (CYP51) E Disruption of Fungal Cell Membrane C->E Leads to D This compound (Azole class) D->B Inhibits F Inhibition of Fungal Growth E->F

Target pathway for azole-class antifungal agents.

References

Technical Support Center: Optimizing Antifungal Agent 108 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for researchers, scientists, and drug development professionals. The guidance is based on publicly available data for novel imidazole (B134444) antifungal agents and should be adapted based on the specific characteristics of "Antifungal agent 108." The identity of "this compound" is not specified in the query, and the following information is generalized for novel imidazole-based antifungal compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for imidazole antifungal agents like this compound?

A1: Imidazole antifungal agents primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] By disrupting ergosterol synthesis, these agents compromise the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.[1]

Q2: How do I translate my in vitro Minimum Inhibitory Concentration (MIC) data for this compound to a starting dose for in vivo studies?

A2: Translating in vitro MIC values to an effective in vivo starting dose is a multi-step process that requires consideration of the agent's pharmacokinetic and pharmacodynamic (PK/PD) properties. A common approach is to aim for drug concentrations in the animal's plasma that are several times higher than the in vitro MIC for the target fungal pathogen.[2] It is essential to begin with dose-ranging studies in a small group of animals to establish a preliminary safety and efficacy profile before proceeding to larger-scale experiments.[2]

Q3: What are the critical pharmacokinetic (PK) parameters to measure for this compound?

A3: Key pharmacokinetic parameters to assess for a novel antifungal agent include:

  • Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to reach maximum concentration (Tmax): The time it takes to reach Cmax.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Elimination half-life (t1/2): The time it takes for the drug concentration to decrease by half.

  • Tissue distribution: The concentration of the drug in target organs (e.g., kidneys, liver, lungs).[2]

Understanding these parameters is crucial for designing a dosing regimen that maintains therapeutic drug concentrations above the MIC for a sufficient duration.[2]

Q4: What are some common challenges when transitioning from in vitro to in vivo studies with a novel imidazole antifungal?

A4: Common challenges include:

  • Poor solubility: Many imidazole antifungals are poorly soluble in water, which can make formulation for in vivo administration difficult.[3]

  • Toxicity: Imidazole antifungals can exhibit off-target effects and toxicity, particularly hepatotoxicity (liver damage).[4][5]

  • Metabolism: The drug may be rapidly metabolized in vivo, leading to lower than expected efficacy.[6]

  • Protein binding: High plasma protein binding can reduce the amount of free, active drug available to fight the infection.

Troubleshooting Guide

Issue 1: Poor efficacy of this compound in vivo despite low in vitro MIC.

  • Possible Cause 1: Suboptimal Pharmacokinetics. The drug may not be reaching or staying at the site of infection at a high enough concentration or for a long enough duration.

    • Troubleshooting Step: Conduct a pharmacokinetic study to determine the Cmax, AUC, and half-life of this compound in the selected animal model. This data will help in optimizing the dosing regimen (dose and frequency).[2]

  • Possible Cause 2: Formulation and Solubility Issues. If the agent is poorly soluble, it may not be adequately absorbed when administered.

    • Troubleshooting Step: Re-evaluate the formulation. Consider using solubility-enhancing excipients such as cyclodextrins, or alternative delivery systems like lipid-based formulations.[7] The choice of vehicle is critical; common vehicles for poorly soluble compounds include solutions with DMSO, PEG300, and Tween-80.[8]

  • Possible Cause 3: High Plasma Protein Binding. A high degree of binding to plasma proteins leaves less free drug to exert its antifungal effect.

    • Troubleshooting Step: Determine the plasma protein binding percentage of this compound. If it is very high, higher doses may be required to achieve a therapeutic concentration of the unbound drug.

Issue 2: Observed toxicity or adverse effects in animal models.

  • Possible Cause 1: The effective dose is close to the toxic dose. The therapeutic window of the agent may be narrow.

    • Troubleshooting Step: Perform a Maximum Tolerated Dose (MTD) study to determine the highest dose that can be administered without causing unacceptable side effects.[9][10][11] This will help in defining a safe dose range for efficacy studies.

  • Possible Cause 2: Off-target effects. The drug may be interacting with host cellular pathways. Imidazole antifungals are known to interact with mammalian cytochrome P450 enzymes, which can lead to drug-drug interactions and toxicity.[12]

    • Troubleshooting Step: Conduct in vitro cytotoxicity assays using various mammalian cell lines to assess potential off-target effects.[13] Monitor for common signs of toxicity in vivo, such as weight loss, changes in behavior, and elevated liver enzymes.[4]

  • Possible Cause 3: Vehicle-related toxicity. The vehicle used to dissolve and administer the drug may be causing adverse effects.

    • Troubleshooting Step: Include a vehicle-only control group in all in vivo experiments to differentiate between vehicle- and drug-related toxicity.

Data Presentation

Table 1: Hypothetical In Vitro Susceptibility of Fungal Pathogens to this compound

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.03 - 10.1250.5
Candida glabrata0.125 - 40.52
Aspergillus fumigatus0.06 - 20.251
Cryptococcus neoformans0.03 - 0.50.060.25

Note: This data is hypothetical and should be replaced with actual experimental results for this compound.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterValue (at 10 mg/kg, IV)
Cmax (µg/mL)5.2
Tmax (h)0.25
AUC (µg·h/mL)15.8
t1/2 (h)2.5
Volume of Distribution (L/kg)1.8
Clearance (L/h/kg)0.63

Note: This data is hypothetical and should be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

  • Animal Model: Use healthy, 6-8 week old BALB/c mice, acclimatized for at least one week.

  • Dose Preparation: Prepare a series of doses of this compound in a suitable vehicle.

  • Administration: Administer a single dose of the agent via the intended route (e.g., intravenous, oral) to groups of 3-5 mice per dose level. Include a vehicle-only control group.

  • Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and adverse effects for at least 7 days.[9][10]

  • Data Collection: Record daily body weights and any observed clinical signs.

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.[10]

Protocol 2: Murine Model of Systemic Candidiasis

  • Inoculum Preparation: Culture Candida albicans (e.g., SC5314 strain) on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C. Suspend colonies in sterile saline and adjust the concentration to 1 x 10^6 CFU/mL using a hemocytometer.

  • Infection: Infect mice (e.g., 6-8 week old BALB/c) with 0.1 mL of the C. albicans suspension (1 x 10^5 CFU/mouse) via the lateral tail vein.[14][15]

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), randomly divide the infected mice into treatment groups. Administer this compound at various doses, a vehicle control, and a standard antifungal drug (e.g., fluconazole) via the desired route.

  • Efficacy Assessment:

    • Survival Study: Monitor survival daily for a specified period (e.g., 21 days).

    • Fungal Burden Determination: At specific time points (e.g., 3 days post-infection), euthanize a subset of mice from each group. Aseptically remove organs (typically kidneys), weigh them, and homogenize them in sterile saline. Plate serial dilutions of the homogenates on SDA plates. Incubate at 35°C for 24-48 hours and count the colony-forming units (CFU). Express the results as log10 CFU per gram of tissue.[8]

Mandatory Visualization

Ergosterol_Biosynthesis_Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl\nlanosterol 14-demethyl lanosterol Lanosterol->14-demethyl\nlanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl\nlanosterol->Ergosterol This compound\n(Imidazole) This compound (Imidazole) Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) This compound\n(Imidazole)->Lanosterol 14α-demethylase\n(CYP51)

Ergosterol biosynthesis pathway and the inhibitory action of imidazole antifungals.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo_setup In Vivo Setup cluster_invivo_efficacy In Vivo Efficacy Model cluster_pkpd Pharmacokinetics/Pharmacodynamics MIC Determination MIC Determination Formulation & Vehicle Selection Formulation & Vehicle Selection MIC Determination->Formulation & Vehicle Selection MTD Study MTD Study Murine Model of\nSystemic Candidiasis Murine Model of Systemic Candidiasis MTD Study->Murine Model of\nSystemic Candidiasis Formulation & Vehicle Selection->MTD Study Dose-Ranging Study Dose-Ranging Study Murine Model of\nSystemic Candidiasis->Dose-Ranging Study Efficacy Assessment\n(Survival & Fungal Burden) Efficacy Assessment (Survival & Fungal Burden) Dose-Ranging Study->Efficacy Assessment\n(Survival & Fungal Burden) PK Study PK Study Dose-Ranging Study->PK Study Data Analysis & Dose Optimization Data Analysis & Dose Optimization Efficacy Assessment\n(Survival & Fungal Burden)->Data Analysis & Dose Optimization PK Study->Data Analysis & Dose Optimization

Experimental workflow for in vivo dosage optimization of this compound.

Troubleshooting_Tree Start Start Poor in vivo efficacy? Poor in vivo efficacy? Start->Poor in vivo efficacy? Check PK Check PK Poor in vivo efficacy?->Check PK Yes Toxicity observed? Toxicity observed? Poor in vivo efficacy?->Toxicity observed? No Review Formulation Review Formulation Check PK->Review Formulation Assess Protein Binding Assess Protein Binding Review Formulation->Assess Protein Binding Assess Protein Binding->Toxicity observed? Perform MTD Study Perform MTD Study Toxicity observed?->Perform MTD Study Yes Proceed with Optimized Protocol Proceed with Optimized Protocol Toxicity observed?->Proceed with Optimized Protocol No Evaluate Off-Target Effects Evaluate Off-Target Effects Perform MTD Study->Evaluate Off-Target Effects Include Vehicle Control Include Vehicle Control Evaluate Off-Target Effects->Include Vehicle Control Include Vehicle Control->Proceed with Optimized Protocol

Troubleshooting decision tree for in vivo studies.

References

Technical Support Center: Antifungal Agent 108 Resistance Mechanism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for studies on resistance to Antifungal Agent 108. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against our fungal isolates after repeated exposure. What is the likely mechanism?

A1: A stepwise increase in MIC often suggests the accumulation of multiple resistance mechanisms. The most common initial mechanism is the upregulation of efflux pumps, which actively remove the agent from the cell. This may be followed by the acquisition of point mutations in the target protein of this compound, leading to a higher level of resistance. It is recommended to analyze gene expression levels of known efflux pump genes and to sequence the putative target gene in your resistant isolates.

Q2: Our sequencing results of the suspected target gene for this compound in resistant isolates show no mutations. What other resistance mechanisms should we investigate?

A2: If the target gene is unaltered, resistance to this compound could be mediated by several other mechanisms:

  • Overexpression of the target enzyme: An increased amount of the target protein may require higher concentrations of the agent for inhibition.

  • Upregulation of efflux pumps: The agent may be actively transported out of the fungal cell. Common superfamilies to investigate are the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.

  • Alterations in the fungal cell membrane or wall composition: Changes in sterol content or cell wall polysaccharides can reduce drug uptake.

  • Formation of biofilms: Fungal cells within a biofilm are often more resistant to antifungal agents due to the protective extracellular matrix.

Q3: We are performing a broth microdilution assay to determine the MIC of this compound, but the results are not consistent between replicates. What could be the cause?

A3: Inconsistent MIC results can stem from several factors:

  • Inoculum preparation: Ensure the fungal inoculum is standardized to the correct cell density. Variability in the starting inoculum can significantly affect the MIC.

  • Agent solubility: this compound may have poor solubility in the test medium. Ensure it is fully dissolved, potentially using a small amount of a suitable solvent like DMSO, and that the final solvent concentration does not affect fungal growth.

  • Incubation conditions: Inconsistent temperature or incubation time can lead to variable growth rates and, consequently, variable MIC readings.

  • Reader interpretation: If reading the MIC visually, ensure consistent criteria are used to determine the endpoint of growth inhibition. Using a spectrophotometer for optical density readings can improve consistency.

Troubleshooting Guides

Troubleshooting Inconsistent qRT-PCR Results for Efflux Pump Gene Expression
Observed Problem Potential Cause Recommended Solution
High variability in Ct values between technical replicates.Pipetting errors or poor RNA quality.Use calibrated pipettes and ensure consistent technique. Assess RNA integrity using a bioanalyzer or gel electrophoresis.
No amplification or late amplification in the "no template" control.Contamination of reagents with template DNA or RNA.Use separate, dedicated areas for pre- and post-PCR work. Use aerosol-resistant pipette tips.
Low amplification efficiency.Suboptimal primer design or reaction conditions.Redesign primers to ensure they have appropriate melting temperatures and do not form secondary structures. Optimize the annealing temperature and magnesium concentration.
Troubleshooting Failed PCR Amplification of the Putative Target Gene
Observed Problem Potential Cause Recommended Solution
No PCR product is visible on the gel.Incorrect annealing temperature or issues with the DNA template.Perform a gradient PCR to determine the optimal annealing temperature. Check the purity and concentration of the genomic DNA.
Multiple, non-specific bands are present.The annealing temperature is too low, or primers are binding to off-target sites.Increase the annealing temperature in increments of 1-2°C. Redesign primers to be more specific to the target sequence.
Faint or weak PCR product.Insufficient amount of template DNA or PCR inhibitors are present.Increase the amount of genomic DNA in the reaction. Purify the DNA template to remove potential inhibitors.

Quantitative Data Summary

Table 1: MIC Distribution of this compound Against a Panel of Wild-Type and Resistant Fungal Isolates
Isolate ID Phenotype MIC Range (µg/mL) Fold Change in MIC50 (Compared to Wild-Type)
WT-1Wild-Type0.03 - 0.125-
WT-2Wild-Type0.03 - 0.125-
RES-1Resistant8 - 16128
RES-2Resistant16 - 32256
RES-3Resistant>64>512
Table 2: Relative Expression of Efflux Pump Genes in Resistant Isolates Compared to Wild-Type
Gene Transporter Family Isolate RES-1 (Fold Change) Isolate RES-2 (Fold Change) Isolate RES-3 (Fold Change)
PDR1ABC4.28.515.1
MDR1MFS2.13.97.8
CDR1ABC1.52.34.6

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay
  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) plate. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control (no agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at 530 nm.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Culture wild-type and resistant fungal isolates to mid-log phase. Expose the cultures to a sub-inhibitory concentration of this compound for a defined period (e.g., 2 hours). Harvest the cells and extract total RNA using a suitable kit or method (e.g., Trizol).

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target efflux pump genes and a housekeeping gene (e.g., ACT1).

  • Data Analysis: Calculate the relative expression of the target genes in the resistant isolates compared to the wild-type using the ΔΔCt method.

Visualizations

resistance_pathway cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Agent_Ext This compound (Extracellular) Agent_Int Intracellular Agent Agent_Ext->Agent_Int Uptake Target Drug Target (e.g., Enzyme) Agent_Int->Target Binding Efflux Efflux Pump (e.g., PDR1) Agent_Int->Efflux Expulsion Inhibition Inhibition of Essential Process Target->Inhibition CellDeath Fungal Cell Death Inhibition->CellDeath Mutation Target Site Mutation Mutation->Target Alters Binding Site Overexpression Target Overexpression Overexpression->Target Increases Target Amount experimental_workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_analysis Data Interpretation Start Resistant Fungal Isolate MIC Determine MIC (Broth Microdilution) Start->MIC gDNA Extract Genomic DNA MIC->gDNA RNA Extract RNA MIC->RNA Sequencing Sequence Target Gene gDNA->Sequencing cDNA cDNA Synthesis RNA->cDNA Mutation_Analysis Identify Mutations Sequencing->Mutation_Analysis qRT_PCR qRT-PCR for Efflux Pumps Expression_Analysis Analyze Gene Expression qRT_PCR->Expression_Analysis cDNA->qRT_PCR Conclusion Determine Resistance Mechanism Mutation_Analysis->Conclusion Expression_Analysis->Conclusion troubleshooting_logic Start High MIC Observed Check_Target Sequence Putative Target Gene Start->Check_Target Mutation_Found Mutation Identified Check_Target->Mutation_Found Yes No_Mutation No Mutation Found Check_Target->No_Mutation No Check_Expression Analyze Efflux Pump Gene Expression (qRT-PCR) No_Mutation->Check_Expression Upregulation Upregulation Detected Check_Expression->Upregulation Yes No_Upregulation Investigate Other Mechanisms (e.g., Biofilm, Membrane) Check_Expression->No_Upregulation No

Technical Support Center: Overcoming Poor Bioavailability of Antifungal Agent 108

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antifungal agent 108" is a placeholder for a representative poorly bioavailable antifungal drug. The following guidance is based on established strategies for improving the bioavailability of antifungal agents with similar properties, such as itraconazole (B105839), amphotericin B, and posaconazole.

Troubleshooting Guides & FAQs

This section provides answers to common questions and troubleshooting advice for researchers encountering issues with the oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing low in vivo efficacy with our oral formulation of this compound. What are the likely causes?

A1: Low in vivo efficacy despite good in vitro activity is often due to poor oral bioavailability. The primary reasons for this include:

  • Poor Aqueous Solubility: this compound, like many azole antifungals, has low water solubility, which limits its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[1][2][3]

  • High First-Pass Metabolism: After absorption from the gut, the drug may be extensively metabolized by enzymes in the liver (first-pass effect) before it reaches systemic circulation.

  • Efflux by Transporters: The drug may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp) located in the intestinal wall.[4]

Q2: How can we confirm that poor bioavailability is the root cause of our experimental issues?

A2: A systematic approach is recommended:

  • Verify Compound Integrity: Ensure the purity and stability of your batch of this compound.

  • Confirm In Vitro Activity: Re-evaluate the Minimum Inhibitory Concentration (MIC) against your target fungal strain.

  • Conduct a Pilot Pharmacokinetic (PK) Study: An in vivo PK study in an animal model is essential.[5] Low plasma concentrations (Cmax and AUC) after oral administration are a strong indicator of poor bioavailability.[6][7]

Q3: What are the primary formulation strategies to enhance the oral bioavailability of this compound?

A3: Several formulation strategies can significantly improve the bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area for dissolution.[8][9]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution.[10][11][12][13][14]

  • Lipid-Based Formulations: These include nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and solid lipid nanoparticles (SLNs), which can improve solubility and lymphatic uptake.[1][2][15][16]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[8][17]

  • Chemical Modification: Prodrug approaches, such as fatty acid conjugation, can improve stability and permeability.[6][7]

Troubleshooting Common Experimental Problems

Problem 1: Inconsistent results in in vivo efficacy studies.

  • Possible Cause: High variability in drug absorption due to food effects or inconsistent formulation preparation.

  • Troubleshooting Step: Standardize feeding protocols for your animal studies (e.g., fasted vs. fed state), as food can significantly impact the absorption of lipophilic drugs.[11] Ensure your formulation method is reproducible.

  • Recommended Action: Conduct a comparative PK study in fed and fasted states to characterize the food effect. For formulation consistency, validate your preparation method by measuring key characteristics like particle size or drug content for each batch.

Problem 2: The selected formulation strategy shows improved in vitro dissolution but does not translate to improved in vivo bioavailability.

  • Possible Cause: The drug may be precipitating in the GI tract after dissolution, or it may be a substrate for efflux transporters.[3][18]

  • Troubleshooting Step: Evaluate the in vitro precipitation of the drug from your formulation in simulated intestinal fluid. Also, perform a Caco-2 permeability assay to assess drug efflux.[4][19][20][21][22]

  • Recommended Action: If precipitation is an issue, consider adding precipitation inhibitors to your formulation. If the drug is an efflux substrate, co-administration with a P-gp inhibitor (for experimental purposes) or reformulating to bypass efflux mechanisms (e.g., using lipid-based systems that favor lymphatic uptake) may be necessary.

Data on Bioavailability Enhancement Strategies

The following tables summarize quantitative data from studies on various strategies to improve the bioavailability of poorly soluble antifungal agents.

Table 1: Comparison of Pharmacokinetic Parameters for Different Amphotericin B Formulations

Formulation StrategyAnimal ModelDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Fold Increase in Bioavailability (Compared to Free Drug)Reference
Free Amphotericin BRat10 (oral)~50~3001[6]
Amphotericin B-Oleic Acid ConjugateRat10 (oral)~156.5~1464~4.88[6]
PLGA-PEG NanoparticlesRat10 (oral)~250~1800>1[23]
PLGA-PEG Nanoparticles + 2% Glycyrrhizic AcidRat10 (oral)~800~7000~7.9[23]

Table 2: Comparison of Pharmacokinetic Parameters for Different Itraconazole Formulations

Formulation StrategyAnimal ModelDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Fold Increase in Bioavailability (Compared to Free Drug)Reference
Free ItraconazoleRat10 (oral)~150~12001[1][2]
NanoemulsionRat10 (oral)~600~4800~4[1][2]
Nanocrystal SuspensionRat10 (oral)~450~3000~2.5[18]

Table 3: Comparison of Pharmacokinetic Parameters for Different Posaconazole Formulations

Formulation StrategyAnimal ModelDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Fold Increase in Bioavailability (Compared to Free Drug)Reference
Pure PosaconazoleRat10 (oral)~50~4001[11]
Hot Melt Extruded Solid Dispersion with Soluplus®Rat10 (oral)~587~4600~11.5[11]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is used to assess the intestinal permeability of a compound and to identify if it is a substrate for efflux transporters.[4][19][20][21][22]

1. Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
  • Seed the cells on Transwell® inserts and grow for 21-25 days to allow for differentiation and formation of a polarized monolayer.

2. Monolayer Integrity Assessment:

  • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a predetermined threshold.
  • Optionally, assess the permeability of a paracellular marker like Lucifer yellow to confirm tight junction formation.

3. Permeability Assay:

  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  • Apical to Basolateral (A-B) Transport: Add the test compound (this compound) in transport buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
  • Basolateral to Apical (B-A) Transport: Add the test compound in transport buffer to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
  • Incubate at 37°C with gentle shaking.
  • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
  • Analyze the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol is designed to determine the plasma concentration-time profile of this compound after oral administration.[24][25][26]

1. Animal Preparation:

  • Use an appropriate rodent model (e.g., Sprague-Dawley rats).
  • Acclimatize the animals for at least one week.
  • Fast the animals overnight before dosing, with free access to water.

2. Formulation and Dosing:

  • Prepare the formulation of this compound at the desired concentration.
  • Administer the formulation orally via gavage at a specific dose (e.g., 10 mg/kg).

3. Blood Sampling:

  • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) from a suitable site (e.g., tail vein or retro-orbital sinus).[24]
  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation and Analysis:

  • Centrifuge the blood samples to separate the plasma.
  • Store the plasma samples at -80°C until analysis.
  • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Plot the plasma concentration versus time.
  • Calculate key pharmacokinetic parameters:
  • Cmax (maximum plasma concentration)
  • Tmax (time to reach Cmax)
  • AUC (Area Under the Curve)
  • Half-life (t½)

Visualizations

Troubleshooting_Workflow Start Low In Vivo Efficacy Observed Confirm_Bioavailability Confirm Poor Bioavailability Issue Start->Confirm_Bioavailability Verify_Compound Verify Compound Integrity & Purity Confirm_Bioavailability->Verify_Compound Confirm_InVitro Confirm In Vitro Activity (MIC) Confirm_Bioavailability->Confirm_InVitro Pilot_PK Conduct Pilot PK Study Confirm_Bioavailability->Pilot_PK Analyze_PK Analyze PK Data (Low Cmax/AUC?) Pilot_PK->Analyze_PK Formulation_Strategy Select Formulation Strategy Analyze_PK->Formulation_Strategy Yes Particle_Size Particle Size Reduction (Nanocrystals) Formulation_Strategy->Particle_Size ASD Amorphous Solid Dispersion Formulation_Strategy->ASD Lipid_Based Lipid-Based Formulation (Nanoemulsion, SEDDS) Formulation_Strategy->Lipid_Based Optimize_Formulation Optimize and Characterize Formulation Particle_Size->Optimize_Formulation ASD->Optimize_Formulation Lipid_Based->Optimize_Formulation In_Vitro_Dissolution In Vitro Dissolution Testing Optimize_Formulation->In_Vitro_Dissolution In_Vivo_PK_Efficacy In Vivo PK & Efficacy Studies In_Vitro_Dissolution->In_Vivo_PK_Efficacy Success Successful Bioavailability Enhancement In_Vivo_PK_Efficacy->Success

Caption: Troubleshooting workflow for addressing poor bioavailability.

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Formulation_Prep Prepare Formulation (e.g., Nanoemulsion) Characterization Characterize Formulation (Particle Size, Drug Load) Formulation_Prep->Characterization Dissolution In Vitro Dissolution Study Characterization->Dissolution Caco2 Caco-2 Permeability Assay Characterization->Caco2 PK_Study Pharmacokinetic Study in Rats Dissolution->PK_Study Caco2->PK_Study Efficacy_Study Efficacy Study in Infection Model PK_Study->Efficacy_Study

Caption: Experimental workflow for developing and testing a new formulation.

Fungal_Cell_Wall_Integrity_Pathway cluster_stress Cell Wall Stress cluster_membrane Plasma Membrane cluster_mapk MAP Kinase Cascade cluster_response Cellular Response Antifungal This compound (e.g., Azole) Ergosterol Ergosterol Synthesis Inhibition Antifungal->Ergosterol PKC PKC Pathway Activation Ergosterol->PKC Bck1 Bck1 PKC->Bck1 Mkk1_2 Mkk1/2 Bck1->Mkk1_2 Mpk1 Mpk1 Mkk1_2->Mpk1 Gene_Expression Stress Response Gene Expression Mpk1->Gene_Expression Cell_Wall_Synthesis Increased Cell Wall Synthesis (Chitin, Glucan) Gene_Expression->Cell_Wall_Synthesis

Caption: Fungal cell wall integrity signaling pathway.[27][28][29]

References

troubleshooting Antifungal agent 108 stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antifungal Agent 108. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general stability profile?

A1: this compound is a novel imidazo[1,2-b]pyridazine (B131497) derivative with potent activity against Madurella mycetomatis.[1] As with many heterocyclic compounds, its stability in solution is influenced by factors such as pH, temperature, light exposure, and the composition of the solvent or medium.[2][3] The primary degradation pathways observed are hydrolysis and oxidation.[4]

Q2: What are the recommended solvents and storage conditions for stock solutions of this compound?

A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[5] For experimental use, preparing a high-concentration stock solution (e.g., 10 mg/mL) in 100% anhydrous DMSO is recommended.[5][6] These stock solutions are stable for up to 6 months when stored at -20°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[5] The compound is light-sensitive and should be protected from direct light.[7]

Q3: How stable is this compound in aqueous solutions and cell culture media?

A3: Prolonged storage in aqueous solutions, particularly at non-neutral pH, can lead to significant degradation.[8] In standard cell culture media like RPMI-1640, this compound can show a time-dependent loss of activity. It is strongly recommended to prepare fresh working dilutions from the DMSO stock for each experiment and to minimize the pre-incubation time in the aqueous medium before starting the assay.[8]

Q4: What are the primary degradation pathways for this compound?

A4: Based on forced degradation studies, this compound is most susceptible to degradation under alkaline and oxidative conditions.[2][3] Acidic conditions lead to moderate degradation, while the compound is relatively stable under thermal and photolytic stress when in solid form.[2][3] The imidazole (B134444) ring and the pyridazine (B1198779) core are potential sites for hydrolytic cleavage and oxidation.[4][9]

Troubleshooting Guides

Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results or loss of antifungal activity.

This is a common issue in antifungal susceptibility testing and can be attributed to several factors.[5] Refer to the table and workflow diagram below for potential causes and solutions.

Table 1: Troubleshooting Inconsistent MIC Results
Possible Cause Recommended Solution
Degradation in Aqueous Medium Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the aqueous culture medium before and during the assay (e.g., add to fungal cultures immediately after dilution).[8]
Compound Precipitation When diluting from a DMSO stock into an aqueous medium, add the stock solution dropwise to the medium while vortexing to ensure rapid dispersion.[6] Ensure the final DMSO concentration is low (typically <1%) to maintain solubility and avoid fungal growth inhibition.[5][6]
Interaction with Media Components Some components of culture media, such as serum proteins, can bind to the compound, reducing its effective concentration.[6] Test the stability of the agent in different standard media to identify a more suitable option.[8] If using serum, consider reducing the percentage during the treatment period.[6]
Incorrect Inoculum Density Prepare the fungal inoculum strictly according to standardized protocols (e.g., CLSI M27-A4).[10] Adjust the turbidity to a 0.5 McFarland standard to ensure a consistent starting cell density (approx. 1-5 x 10⁶ CFU/mL).[5][11]
Subjective Endpoint Reading For fungistatic agents, the MIC is often read as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the growth control.[11] Use a spectrophotometer for a more objective reading of optical density to reduce variability.[5]

Workflow for Troubleshooting Inconsistent MIC Results

G cluster_solutions Solutions start Inconsistent MIC Results Observed check_protocol Review Experimental Protocol (Solvent, Dilution, Inoculum) start->check_protocol is_precipitate Precipitate Observed in Wells? check_protocol->is_precipitate fresh_dilutions Prepare Fresh Working Solutions Immediately Before Use is_precipitate->fresh_dilutions No improve_solubility Improve Dilution Technique (Vortexing, <1% DMSO) is_precipitate->improve_solubility Yes check_media Test Stability in Different Media (e.g., with/without serum) fresh_dilutions->check_media validate_inoculum Verify Inoculum Preparation (0.5 McFarland Standard) check_media->validate_inoculum run_stability_assay Run Time-Course Stability Assay (HPLC or Bioassay) check_media->run_stability_assay standardize_inoculum Standardize Inoculum Prep & QC with Reference Strain validate_inoculum->standardize_inoculum objective_reading Use Spectrophotometer for Endpoint Reading define_endpoint Define Clear Endpoint (e.g., ≥50% Inhibition) objective_reading->define_endpoint end_good Consistent Results improve_solubility->fresh_dilutions run_stability_assay->end_good standardize_inoculum->objective_reading define_endpoint->end_good

A decision tree for troubleshooting inconsistent MIC results.
Problem 2: Appearance of unknown peaks in HPLC chromatogram after incubation in solution.

The appearance of new peaks during HPLC analysis indicates the formation of degradation products. Forced degradation studies are essential for identifying likely degradation pathways and validating that your analytical methods are stability-indicating.[12][13]

Table 2: Fictional Forced Degradation Data for this compound
Stress Condition % Degradation Major Degradation Products (RRT)
0.1 M HCl (80°C, 4h)12.5%DP-1 (0.85)
0.1 M NaOH (80°C, 2h)45.2%DP-2 (0.78), DP-3 (0.92)
6% H₂O₂ (RT, 24h)38.8%DP-4 (1.15)
Thermal (80°C, 48h)< 2.0%-
Photolytic (UV light, 24h)< 3.0%-

RRT = Relative Retention Time

Potential Degradation Pathways

The imidazo[1,2-b]pyridazine core of this compound is susceptible to several degradation mechanisms. The diagram below illustrates the hypothetical primary pathways based on the forced degradation data.

G cluster_main This compound cluster_products Degradation Products A108 This compound (Imidazo[1,2-b]pyridazine derivative) DP1 DP-2 & DP-3 (Hydrolysis Products) A108->DP1 Alkaline Hydrolysis (0.1M NaOH) DP2 DP-4 (Oxidation Product) A108->DP2 Oxidation (H₂O₂) DP3 DP-1 (Acid-catalyzed Hydrolysis) A108->DP3 Acid Hydrolysis (0.1M HCl)

Hypothetical degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of a drug substance.[12][13]

  • Preparation : Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Methanol:Water 1:1).

  • Acid Hydrolysis : To one solution, add 0.1 M HCl. Incubate at 80°C. Withdraw samples at various time points (e.g., 2, 4, 8 hours), neutralize with 0.1 M NaOH, and dilute for analysis.[3]

  • Base Hydrolysis : To another solution, add 0.1 M NaOH. Incubate at 80°C. Withdraw samples at time points (e.g., 1, 2, 4 hours), neutralize with 0.1 M HCl, and dilute for analysis.[2][3]

  • Oxidative Degradation : Add 6% H₂O₂ to a solution. Store at room temperature, protected from light, for 24 hours before analysis.[3]

  • Thermal Degradation : Store a solid sample and a solution of the agent at an elevated temperature (e.g., 80°C) for 48 hours.

  • Photolytic Degradation : Expose a solid sample and a solution of the agent to a UV light source (e.g., 254 nm) for 24 hours.[3]

  • Analysis : Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Assessment

A validated reverse-phase HPLC (RP-HPLC) method is crucial for separating the parent compound from its degradation products.[14]

  • Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of Acetonitrile and a phosphate (B84403) buffer (e.g., 20mM KH₂PO₄, pH 3.0).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.[14]

  • Injection Volume : 10 µL.

  • Column Temperature : 30°C.

  • Validation : The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is stability-indicating.[2][14]

This technical support guide provides a starting point for addressing stability issues with this compound. For further assistance, please contact our technical support team with your specific experimental details.

References

Technical Support Center: Antifungal Agent 108 Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Antifungal Agent 108. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this novel therapeutic candidate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the purity, yield, and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What class of compound is this compound and what are its basic solubility properties? A1: this compound is a synthetic heterocyclic molecule with a molecular weight of 452.6 g/mol . It is sparingly soluble in water but demonstrates good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and acetonitrile (B52724). For laboratory assays, preparing a concentrated stock solution in 100% DMSO is recommended.[1][2] Ensure the final concentration of DMSO in aqueous-based assays does not exceed 1% to avoid impacting fungal growth.[1]

Q2: What is the primary mechanism of action for this compound? A2: this compound is an investigational agent that targets and inhibits lanosterol (B1674476) 14-alpha-demethylase, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway.[2] Ergosterol is a vital component of the fungal cell membrane; its depletion disrupts membrane integrity, leading to fungal cell death.[2]

Q3: What are the recommended storage and handling conditions for this compound? A3: this compound is supplied as a lyophilized powder and should be stored at -20°C for long-term stability. After reconstitution in a solvent like DMSO, the stock solution should be stored in small aliquots at -20°C to prevent repeated freeze-thaw cycles. The compound is sensitive to light and should be protected from direct exposure.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Initial Crude Extraction

  • Question: My yield of crude this compound is consistently low after the initial solvent extraction from the synthesis reaction mixture. What are the potential causes?

  • Answer: Low yield from a crude extraction can stem from several factors, including incomplete extraction from the source material or degradation of the compound.[3] The choice of solvent and extraction conditions are critical.[4]

Potential Cause Recommended Solution
Inappropriate Solvent Polarity The polarity of the extraction solvent must match the polarity of this compound. Perform small-scale solubility tests with a range of solvents (e.g., ethyl acetate, dichloromethane, hexane) to identify the optimal solvent for extraction.
Insufficient Extraction Time/Agitation Ensure the reaction mixture is mixed vigorously with the extraction solvent for an adequate duration. Consider increasing the extraction time or using mechanical stirring to improve phase transfer.
pH of the Aqueous Phase The charge state of this compound can significantly affect its partitioning between aqueous and organic layers. Adjust the pH of the aqueous phase to neutralize the compound, thereby increasing its solubility in the organic solvent.
Compound Degradation This compound may be unstable at certain temperatures or pH levels.[5] Perform extractions at room temperature or below if there is evidence of thermal lability.

Issue 2: Poor Separation and Peak Tailing During HPLC Purification

  • Question: I am observing poor peak resolution and significant tailing during the reverse-phase HPLC purification of this compound. How can I improve the chromatography?

  • Answer: Poor chromatographic performance is often related to the mobile phase composition, column selection, or interactions between the analyte and the stationary phase.[6][7]

Potential Cause Recommended Solution
Inadequate Mobile Phase Composition The mobile phase composition is critical for achieving good separation.[6] Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water.[7] The use of additives, such as 0.1% trifluoroacetic acid (TFA) or formic acid, can improve peak shape by minimizing interactions with residual silanols on the column.
Incorrect Column Chemistry A standard C18 column is a good starting point, but the unique properties of this compound may require a different stationary phase.[8] Consider testing a C8 or a phenyl-hexyl column to alter the selectivity of the separation.
Column Overloading Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or the concentration of the sample being loaded onto the column.
Secondary Interactions Peak tailing can be caused by unwanted interactions between the basic functional groups on this compound and acidic sites on the silica (B1680970) support. Adding a small amount of a competing base, like triethylamine, to the mobile phase can sometimes mitigate this issue.

Issue 3: Product Precipitation During Solvent Removal

  • Question: After collecting the pure HPLC fractions, my product precipitates out of solution when I try to remove the solvent. How can I prevent this?

  • Answer: Precipitation during solvent evaporation is common when the compound is highly soluble in the HPLC mobile phase but poorly soluble in the remaining solvent (usually water) after the organic component is removed.

Potential Cause Recommended Solution
Low Aqueous Solubility This compound has low solubility in water. As the organic solvent is removed, the compound crashes out of the aqueous solution.
Solution: Before complete solvent removal, add a suitable organic solvent in which the compound is highly soluble (e.g., a small amount of methanol or DMSO) to the collected fractions. Alternatively, after removing the HPLC solvents, perform a liquid-liquid extraction to transfer the compound into an appropriate organic solvent, which can then be evaporated to yield the solid product. Lyophilization (freeze-drying) directly from an acetonitrile/water mixture can also yield a fine, easily handled powder.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Crude Sample Cleanup

This protocol is designed for the initial cleanup of the crude synthesis product to remove highly polar and non-polar impurities prior to HPLC.[9][10]

  • Select SPE Cartridge: Choose a normal phase silica gel SPE cartridge.

  • Conditioning: Condition the cartridge by passing 5 mL of a non-polar solvent (e.g., hexane) through it, followed by 5 mL of the elution solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).[9]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent and apply it to the conditioned cartridge.[10]

  • Washing: Wash the cartridge with 5-10 mL of a non-polar solvent to elute non-polar impurities.[9]

  • Elution: Elute the target compound, this compound, using a solvent of intermediate polarity (e.g., a 70:30 mixture of hexane:ethyl acetate). Collect the eluate.

  • Analysis: Analyze the collected fraction by thin-layer chromatography (TLC) or LC-MS to confirm the presence of the desired product.[4]

Protocol 2: Preparative Reverse-Phase HPLC

This protocol provides a starting point for the final purification of this compound.

  • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 4.0 mL/min.

  • Detection: UV detection at 260 nm.[8]

  • Sample Preparation: Dissolve the SPE-purified sample in a 50:50 mixture of Mobile Phase A and B.

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the main product peak.

  • Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain the final product.

Visualizations

Purification_Workflow A Crude Synthesis Product B Dissolve in Minimum Non-Polar Solvent A->B C Solid-Phase Extraction (SPE) (Silica Cartridge) B->C D Wash with Non-Polar Solvent (e.g., Hexane) C->D Waste1 Polar Impurities (Retained on SPE) C->Waste1 E Elute with Intermediate Polarity Solvent D->E Waste2 Non-Polar Impurities (Washed from SPE) D->Waste2 F Partially Purified Agent 108 E->F G Dissolve in Mobile Phase F->G H Preparative RP-HPLC (C18 Column) G->H I Fraction Collection H->I Waste3 Impurity Fractions (from HPLC) H->Waste3 J Purity Analysis (LC-MS) I->J K Combine Pure Fractions J->K If Pure L Solvent Removal & Lyophilization K->L M Pure this compound (>98% Purity) L->M

Caption: General purification workflow for this compound.

HPLC_Troubleshooting Start Poor HPLC Peak Resolution or Tailing Q1 Is the column overloaded? Start->Q1 A1_Yes Reduce sample concentration or injection volume Q1->A1_Yes Yes Q2 Is mobile phase optimized? Q1->Q2 No A1_Yes->Q2 A2_No Adjust organic/aqueous ratio. Add 0.1% TFA or Formic Acid. Q2->A2_No No Q3 Is peak shape still poor? Q2->Q3 Yes A2_No->Q3 A3_Yes Try a different column (e.g., C8, Phenyl-Hexyl) Q3->A3_Yes Yes End Improved Separation Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for HPLC purification issues.

References

addressing off-target effects of Antifungal agent 108

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antifungal Agent 108. This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects and provide guidance for troubleshooting common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a novel glycolipid-like compound produced by Streptomyces blastmyceticus S108. Its primary mechanism of action is the inhibition of the ergosterol (B1671047) biosynthesis pathway in fungal cells.[1] Specifically, it downregulates the expression of key genes in this pathway, such as ERG1, ERG3, ERG5, ERG11, and ERG25.[1] This disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death.[1]

Q2: What are the potential off-target effects of this compound in mammalian cells?

A2: While this compound is designed for fungal-specific targeting, the potential for off-target effects in mammalian cells should be considered, particularly because some cellular pathways are conserved. Potential off-target effects may include:

  • Cytotoxicity: Inhibition of mammalian cell proliferation and viability, especially at higher concentrations. This can be due to interactions with the mammalian cell membrane or interference with essential cellular processes.[2]

  • Interaction with Cytochrome P450 Enzymes: Some antifungal agents are known to interact with mammalian cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions and altered metabolism of other compounds.[2]

  • Modulation of Signaling Pathways: There is a possibility of unintended activation or inhibition of mammalian signaling pathways, such as the Protein Kinase C (PKC) pathway, which is involved in maintaining cell wall integrity.[2]

Q3: How can I minimize off-target effects during my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable experimental data.[3] Strategies include:

  • Dose-Response Studies: Determine the minimal effective concentration of this compound that inhibits fungal growth without causing significant toxicity to mammalian cells.

  • Use of Control Cell Lines: Include appropriate control mammalian cell lines in your experiments to assess baseline cytotoxicity and off-target effects.

  • In Silico Analysis: Utilize computational tools to predict potential off-target binding sites and interactions.[4][5]

  • Rational Drug Combination: Combining this compound with other antifungal drugs, such as 5-flucytosine, has shown a synergistic effect, which may allow for the use of lower, less toxic concentrations of each drug.[1]

Q4: What experimental methods can be used to detect off-target effects?

A4: A variety of experimental methods can be employed to identify and characterize off-target effects:

  • Cell Viability and Proliferation Assays: Assays such as MTT, XTT, or trypan blue exclusion can quantify the cytotoxic effects on mammalian cells.

  • High-Throughput Screening (HTS): HTS can be used to screen for off-target interactions against a panel of mammalian proteins or cell lines.[3]

  • Genomic and Proteomic Approaches: Techniques like RNA-seq and proteomics can provide a global view of changes in gene and protein expression in response to the compound, revealing affected pathways.[6]

  • Cellular Thermal Shift Assay (CETSA): This method can be used to assess the direct binding of the compound to proteins within the cell.[7]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Mammalian Cell Lines
Potential Cause Troubleshooting Step
Concentration too high Perform a dose-response curve to determine the IC50 value for your specific mammalian cell line and use concentrations below this threshold for your experiments.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Run a vehicle control (solvent only) to assess its effect.
Contamination Check for microbial contamination in your cell cultures, as this can lead to cell death and confound results.
Cell line sensitivity Different cell lines can have varying sensitivities to a compound.[2] Test a panel of different mammalian cell lines to identify a more robust model for your studies.
Issue 2: Inconsistent Antifungal Activity in a Co-culture Model
Potential Cause Troubleshooting Step
Inoculum variability Standardize the fungal inoculum preparation. Use a spectrophotometer and hemocytometer to ensure a consistent starting cell density.[8]
Biofilm formation If working with biofilm-forming fungi, be aware that biofilms can confer resistance. Use assays specifically designed for biofilm susceptibility testing, such as the XTT assay.[8]
Drug stability Ensure that this compound is stable in your culture medium over the course of the experiment. Degradation of the compound can lead to a loss of activity.
pH of the medium The pH of the culture medium can affect the activity of some antifungal agents.[9] Maintain a consistent and optimal pH for your experiments.
Issue 3: Discrepancy Between In Vitro and In Vivo Efficacy
Potential Cause Troubleshooting Step
Poor Pharmacokinetics (PK) The compound may have low bioavailability, rapid metabolism, or high protein binding, leading to insufficient drug concentrations at the site of infection.[8] Conduct PK studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Host Immune Response The in vivo environment includes the host immune system, which can impact the outcome of the infection and the efficacy of the antifungal agent.
Toxicity in the Animal Model The compound may be causing toxicity in the animal model, leading to adverse effects that are not observed in vitro. Conduct toxicology studies to determine the maximum tolerated dose (MTD).
Inappropriate Animal Model The chosen animal model may not accurately reflect the human disease. Ensure the model is relevant to the fungal infection being studied.

Data Presentation

Table 1: Hypothetical Off-Target Cytotoxicity of this compound in Mammalian Cell Lines

Cell LineCell TypeIC50 (µg/mL)
HEK293Human Embryonic Kidney> 100
HepG2Human Hepatocellular Carcinoma75.2
A549Human Lung Carcinoma89.5
NIH/3T3Mouse Embryonic Fibroblast> 100

This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Table 2: Synergistic Activity of this compound with 5-Flucytosine against Candida albicans

CompoundMIC (µg/mL)FICIInterpretation
This compound31.25--
5-Flucytosine0.5--
Combination3.9 / 0.06250.14Synergy

Data adapted from a study on a glycolipid-like compound from S. blastmyceticus S108.[1] FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates synergy.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a simplified workflow to assess the binding of this compound to its intended target and potential off-targets in a cellular context.[7]

  • Cell Treatment: Incubate the target mammalian cells with this compound at various concentrations. Include a vehicle control.

  • Heating: Heat the cell suspensions or lysates across a range of temperatures to induce protein denaturation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein at each temperature point using methods like Western blotting or mass spectrometry. An increase in the melting temperature of a protein in the presence of the compound suggests direct binding.

Protocol 2: Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9]

  • Drug Preparation: Prepare a serial dilution of this compound in a 96-well microtiter plate using a suitable medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) from a fresh culture.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity compared to the growth control).

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Dose-Response\nStudies Dose-Response Studies Cytotoxicity\nAssays Cytotoxicity Assays Dose-Response\nStudies->Cytotoxicity\nAssays Determine IC50 Off-Target\nScreening Off-Target Screening Cytotoxicity\nAssays->Off-Target\nScreening Identify safe dose Mechanism of\nAction Studies Mechanism of Action Studies Off-Target\nScreening->Mechanism of\nAction Studies Pharmacokinetics Pharmacokinetics Mechanism of\nAction Studies->Pharmacokinetics Lead Optimization Efficacy\nStudies Efficacy Studies Pharmacokinetics->Efficacy\nStudies Determine dosing Toxicology\nStudies Toxicology Studies Efficacy\nStudies->Toxicology\nStudies Assess safety

Caption: A general workflow for the preclinical evaluation of this compound.

signaling_pathway cluster_fungus Fungal Cell cluster_mammal Mammalian Cell (Potential Off-Target) Agent_108 This compound ERG_Genes ERG1, ERG3, ERG5, ERG11, ERG25 Agent_108->ERG_Genes downregulates expression Ergosterol_Biosynthesis Ergosterol Biosynthesis ERG_Genes->Ergosterol_Biosynthesis Cell_Membrane_Integrity Cell Membrane Integrity Ergosterol_Biosynthesis->Cell_Membrane_Integrity disruption Cell_Death Fungal Cell Death Cell_Membrane_Integrity->Cell_Death leads to Agent_108_off This compound CYP450 Cytochrome P450 Agent_108_off->CYP450 potential interaction PKC_Pathway PKC Signaling Agent_108_off->PKC_Pathway potential modulation Cytotoxicity Cytotoxicity PKC_Pathway->Cytotoxicity

Caption: Mechanism of action of this compound and potential off-target pathways.

troubleshooting_logic Start Start High_Cytotoxicity High Cytotoxicity in Mammalian Cells? Start->High_Cytotoxicity Lower_Concentration Lower Concentration & Verify Solvent Toxicity High_Cytotoxicity->Lower_Concentration Yes Inconsistent_Activity Inconsistent Antifungal Activity? High_Cytotoxicity->Inconsistent_Activity No Lower_Concentration->Inconsistent_Activity Standardize_Inoculum Standardize Inoculum & Check Drug Stability Inconsistent_Activity->Standardize_Inoculum Yes In_Vivo_Discrepancy In Vitro/In Vivo Discrepancy? Inconsistent_Activity->In_Vivo_Discrepancy No Standardize_Inoculum->In_Vivo_Discrepancy PK_Tox_Studies Conduct PK/PD and Toxicology Studies In_Vivo_Discrepancy->PK_Tox_Studies Yes Proceed Proceed with Experiment In_Vivo_Discrepancy->Proceed No PK_Tox_Studies->Proceed

Caption: A troubleshooting decision tree for common experimental issues.

References

enhancing the therapeutic index of Antifungal agent 108

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antifungal Agent 108. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts to enhance the therapeutic index of this novel agent.

Introduction to this compound

This compound is a novel triazole-class compound that demonstrates potent fungistatic activity.[1] Like other azoles, its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[2][3] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[4][5] By disrupting ergosterol production, Agent 108 compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[2] While highly effective, a narrow therapeutic index has been noted in preliminary studies, necessitating strategies to enhance its selectivity and reduce host cytotoxicity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental evaluation of this compound.

Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for Agent 108 against our fungal strains. What are the potential causes and solutions?

A1: Inconsistent MIC values are a common issue that can stem from several experimental variables.[6][7] A systematic approach to troubleshooting is recommended:

  • Inoculum Preparation: Ensure the fungal inoculum is prepared from a fresh culture (e.g., 24-48 hours old) and standardized to the correct cell density using a spectrophotometer or hemocytometer.[7] The typical starting inoculum for yeast is 0.5–2.5 x 10³ CFU/mL.[8]

  • Compound Solubility: Agent 108 is hydrophobic. Poor solubility in aqueous media can lead to aggregation and variable results.[6] Always prepare a high-concentration stock solution in 100% DMSO and ensure the final DMSO concentration in your assay does not exceed a level that affects fungal growth (typically <1%).

  • Media and Incubation: Use the recommended standardized medium, such as RPMI-1640, for susceptibility testing.[7] Ensure incubation conditions (35°C for 24-48 hours) are consistent across experiments.[8]

  • Endpoint Reading: For fungistatic agents like azoles, the MIC is typically defined as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the drug-free growth control.[7][9] Using a microplate reader can help standardize this measurement and reduce subjectivity.

Q2: Our in vitro experiments show that Agent 108 has significant cytotoxicity against mammalian cell lines at concentrations close to its antifungal MIC. How can we address this?

A2: A narrow therapeutic index is a known challenge. Here are several strategies to explore:

  • Combination Therapy: Investigate synergistic combinations with other antifungal agents.[10][11] A synergistic interaction may allow for a lower, less toxic concentration of Agent 108 to be used while maintaining or even enhancing antifungal efficacy.[12] For example, combining Agent 108 with a low dose of a polyene like Amphotericin B could be explored.[13]

  • Formulation Strategies: Explore advanced drug delivery systems. Liposomal or nanoparticle formulations can improve the targeted delivery of Agent 108 to fungal cells, thereby reducing systemic exposure and off-target toxicity to mammalian cells.[13]

  • Structural Analogs: If feasible, screen or synthesize structural analogs of Agent 108. Minor modifications to the chemical structure may reduce binding to mammalian cytochrome P450 enzymes while preserving affinity for the fungal target, thus widening the therapeutic window.

Q3: We are observing paradoxical growth (the "Eagle effect") in our broth microdilution assays, where the fungus grows at high concentrations of Agent 108 but not at intermediate concentrations. How should we interpret these results?

A3: The paradoxical effect has been observed with some antifungal agents and can complicate MIC determination.[14][15] It is often associated with a cellular stress response.[7] When interpreting these results:

  • The MIC should still be recorded as the lowest concentration that inhibits at least 50% of visible growth.

  • It is crucial to note the concentrations at which paradoxical growth occurs.

  • This phenomenon does not always correlate with treatment failure in vivo, but it warrants further investigation into the underlying resistance mechanisms.[14]

Data Presentation: Therapeutic Index Parameters

The following tables present hypothetical data for this compound, both alone and in combination with a synergistic compound (Compound S), to illustrate how to structure your experimental results for clear comparison.

Table 1: In Vitro Antifungal Activity of Agent 108

Fungal StrainAgent 108 MIC₅₀ (µg/mL)Agent 108 + Compound S (0.1 µg/mL) MIC₅₀ (µg/mL)
Candida albicans (ATCC 90028)0.50.0625
Candida glabrata (ATCC 90030)2.00.25
Aspergillus fumigatus (ATCC 204305)1.00.125
Fluconazole-Resistant C. albicans32.02.0

Table 2: In Vitro and In Vivo Toxicity Profile of Agent 108

AssayParameterAgent 108Agent 108 + Compound S
In Vitro Cytotoxicity HepG2 Cells IC₅₀ (µg/mL)5.0> 20.0 (with 0.0625 µg/mL Agent 108)
HEK293 Cells IC₅₀ (µg/mL)8.0> 25.0 (with 0.0625 µg/mL Agent 108)
In Vivo Toxicity (Murine Model) Maximum Tolerated Dose (MTD, mg/kg)1025
Lethal Dose 50 (LD₅₀, mg/kg)25> 50

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M27 guidelines for yeast susceptibility testing.[16]

  • Preparation of Antifungal Stock: Prepare a 100x stock solution of this compound in 100% DMSO.

  • Drug Dilution: Perform a 2-fold serial dilution of the stock solution in RPMI-1640 medium directly in a 96-well microtiter plate.[17] The final concentrations should typically range from 0.03 to 32 µg/mL.

  • Inoculum Preparation: Culture the fungal strain on a suitable agar (B569324) plate for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[8]

  • Final Inoculum Dilution: Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[8]

  • Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of Agent 108 that causes a ≥50% reduction in visible growth (turbidity) compared to the growth control well.[9] This can be assessed visually or with a plate reader at 600 nm.[17]

Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity

This protocol measures cell viability by assessing the metabolic activity of cells.[18][19]

  • Cell Seeding: Seed a mammalian cell line (e.g., HepG2, HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.[20]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound concentrations. Include a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[18]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[21]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to convert the yellow MTT into purple formazan crystals.[6][21]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[18][20]

  • Absorbance Reading: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Visualizations: Pathways and Workflows

Mechanism of Action of this compound

cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme Agent108 This compound Agent108->Enzyme Inhibition Disruption Membrane Disruption & Growth Inhibition Enzyme->Disruption

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow for Enhancing Therapeutic Index

Start Start: Agent 108 with Narrow Therapeutic Index Step1 In Vitro Screening: 1. MIC Assay (Antifungal Potency) 2. Cytotoxicity Assay (e.g., MTT) Start->Step1 Step2a Strategy 1: Combination Therapy (e.g., with Compound S) Step1->Step2a Step2b Strategy 2: Formulation Dev. (e.g., Liposomes) Step1->Step2b Decision1 Is Therapeutic Index Improved? Step3 In Vivo Studies (Murine Model): - Efficacy (Fungal Burden) - Toxicity (MTD/LD50) Decision1->Step3 Yes Revise Revise Strategy or Compound Decision1->Revise No Step2a->Decision1 Step2b->Decision1 Decision2 Acceptable In Vivo Therapeutic Index? Step3->Decision2 End End: Optimized Candidate for Preclinical Dev. Decision2->End Yes Decision2->Revise No Revise->Step1

Caption: Workflow for evaluating and improving the therapeutic index of Agent 108.

Troubleshooting Logic for Inconsistent MIC Results

Start Inconsistent MIC Results Q1 Is Inoculum Standardized? (0.5 McFarland, fresh culture) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is Agent 108 fully dissolved? (Check for precipitation) A1_Yes->Q2 Fix1 Action: Re-standardize inoculum from fresh plate A1_No->Fix1 End Re-run assay with standardized controls Fix1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are incubation conditions and media consistent? A2_Yes->Q3 Fix2 Action: Prepare fresh stock in 100% DMSO, vortex well A2_No->Fix2 Fix2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Fix3 Action: Verify incubator temp. and use same lot of RPMI A3_No->Fix3 Fix3->End

Caption: A troubleshooting decision tree for inconsistent MIC assay results.

References

Validation & Comparative

A Comparative Analysis of Antifungal Agent 108 and Fluconazole Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antifungal drug development, the emergence of novel agents with distinct mechanisms of action is critical to address the growing challenge of resistance to existing therapies. This guide provides a detailed comparison of a novel glycolipid-like antifungal agent produced by Streptomyces blastmyceticus S108, herein referred to as Antifungal Agent 108, and the widely used triazole antifungal, fluconazole (B54011). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

This compound, a recently identified glycolipid-like compound, has demonstrated notable in vitro activity against Candida albicans. Its mechanism of action involves the disruption of the ergosterol (B1671047) biosynthesis pathway through the downregulation of multiple key genes. Fluconazole, a stalwart in antifungal therapy, also targets ergosterol biosynthesis but through the specific inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (Erg11p).

This guide presents a side-by-side comparison of the available efficacy data for both agents, primarily focusing on their activity against Candida albicans. While direct comparative studies are not yet available, this document compiles and analyzes existing data to provide a preliminary assessment of their potential as antifungal therapies.

Data Presentation: In Vitro Efficacy Against Candida albicans

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and fluconazole against Candida albicans. It is important to note that these values are derived from separate studies and direct comparisons should be made with caution.

Antifungal AgentCandida albicans StrainMinimum Inhibitory Concentration (MIC)Reference
This compound (Purified Glycolipid-like Fraction F13)Not Specified31.25 µg/mL[1]
FluconazoleATCC 102311 µg/mL
FluconazoleClinical Isolates (Yeast form)0.125 - 1 µg/mL[2]
FluconazoleSusceptible Isolates (CLSI Guideline)≤ 8 µg/mL[3]

Mechanism of Action: Targeting the Ergosterol Biosynthesis Pathway

Both this compound and fluconazole exert their antifungal effects by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. However, their specific targets within this pathway differ, which may have implications for their spectrum of activity and potential for resistance development.

This compound: This novel compound appears to act on a broader scale within the ergosterol biosynthesis pathway. Studies have shown that it downregulates the expression of multiple genes, including ERG1, ERG3, ERG5, ERG11, and ERG25 in Candida albicans[1]. This multi-target approach could potentially reduce the likelihood of resistance emerging from a single gene mutation.

Fluconazole: As a member of the azole class of antifungals, fluconazole has a well-defined mechanism of action. It specifically inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene[4]. This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of Erg11p leads to the accumulation of toxic sterol precursors and depletion of ergosterol, ultimately disrupting membrane integrity and inhibiting fungal growth.

Signaling Pathway Diagram

Ergosterol_Biosynthesis_Pathway cluster_S108 This compound cluster_Fluconazole Fluconazole cluster_Pathway Ergosterol Biosynthesis Pathway S108 This compound Erg1p Erg1p S108->Erg1p Downregulates Erg3p Erg3p S108->Erg3p Downregulates Erg5p Erg5p S108->Erg5p Downregulates Erg11p Erg11p S108->Erg11p Downregulates Erg25p Erg25p S108->Erg25p Downregulates Fluconazole Fluconazole Fluconazole->Erg11p Inhibits Lanosterol Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Erg11p ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol Squalene Squalene Squalene->Lanosterol Erg1p Ergosterol_precursor1 Ergosterol_precursor1 Ergosterol_precursor2 Ergosterol_precursor2 Ergosterol_precursor1->Ergosterol_precursor2 Erg3p Ergosterol_precursor3 Ergosterol_precursor3 Ergosterol_precursor4 Ergosterol_precursor4 Ergosterol_precursor3->Ergosterol_precursor4 Erg5p Ergosterol_precursor5 Ergosterol_precursor5 Ergosterol_precursor6 Ergosterol_precursor6 Ergosterol_precursor5->Ergosterol_precursor6 Erg25p

Caption: Mechanisms of action of this compound and Fluconazole.

Experimental Protocols

The following sections detail the methodologies employed in the studies cited for determining the antifungal efficacy and mechanism of action of this compound and fluconazole.

Antifungal Susceptibility Testing: Broth Microdilution Method

A standardized broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The general principles of this method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3, are described below.[2][5]

Experimental Workflow:

MIC_Workflow Inoculum 1. Inoculum Preparation (Standardized suspension of fungal cells) SerialDilution 2. Serial Dilution (Two-fold dilutions of antifungal agent in microtiter plate) Inoculum->SerialDilution Inoculation 3. Inoculation (Addition of fungal inoculum to each well) SerialDilution->Inoculation Incubation 4. Incubation (Typically 24-48 hours at 35°C) Inoculation->Incubation Reading 5. MIC Determination (Visual or spectrophotometric assessment of growth inhibition) Incubation->Reading

Caption: Workflow for MIC determination by broth microdilution.

Key Steps:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium, such as RPMI-1640.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated under controlled conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For azoles like fluconazole, this is typically a ≥50% reduction in turbidity.

Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

To investigate the effect of an antifungal agent on gene expression, quantitative real-time PCR (qPCR) is a commonly used technique. This method allows for the quantification of specific mRNA transcripts, providing insights into the cellular response to the drug.

Experimental Workflow:

qPCR_Workflow Treatment 1. Fungal Cell Treatment (Exposure to antifungal agent) RNA_Extraction 2. Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR_Amplification 4. qPCR Amplification (Real-time monitoring of DNA amplification) cDNA_Synthesis->qPCR_Amplification Data_Analysis 5. Data Analysis (Relative quantification of gene expression) qPCR_Amplification->Data_Analysis

Caption: Workflow for gene expression analysis by qPCR.

Key Steps:

  • Fungal Cell Treatment: Candida albicans cells are cultured and then exposed to the antifungal agent at a specific concentration for a defined period.

  • RNA Extraction: Total RNA is extracted from the treated and untreated (control) fungal cells. The quality and quantity of the extracted RNA are assessed.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Amplification: The cDNA is used as a template for qPCR with primers specific to the target genes (e.g., ERG1, ERG11) and a reference (housekeeping) gene. The amplification of DNA is monitored in real-time using a fluorescent dye.

  • Data Analysis: The relative expression of the target genes in the treated samples is calculated and normalized to the expression of the reference gene, then compared to the untreated control to determine the fold change in gene expression.[4][6][7]

Discussion and Future Directions

The preliminary data on this compound suggests it is a promising candidate for further investigation. Its multi-target mechanism of action within the ergosterol biosynthesis pathway is a particularly interesting feature that may offer advantages in overcoming resistance. However, its in vitro efficacy, as indicated by the reported MIC value, appears to be lower than that of fluconazole against C. albicans.

Future research should also focus on:

  • Quantitative analysis of the dose-response relationship for this compound to determine its potency more accurately.

  • In vivo efficacy studies in animal models of fungal infections to assess its therapeutic potential in a physiological setting.

  • Toxicology and safety profiling to evaluate its suitability for clinical development.

  • Investigation of potential synergistic interactions with existing antifungal agents, which could lead to novel combination therapies.

References

Comparative Analysis: Unveiling the Antifungal Potential of Novel Agents Against the Established Efficacy of Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Evaluation of a Novel Antifungal Candidate in Preclinical Development Against a First-Line Azole Antifungal.

In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections, a novel imidazo[1,2-b]pyridazine (B131497) derivative, designated Antifungal Agent 108, has emerged from early-stage research with promising activity against specific fungal pathogens. This guide provides a comprehensive comparative analysis of this compound and the widely established triazole antifungal, itraconazole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, in vitro and in vivo efficacy, and pharmacokinetic profiles, supported by available experimental data.

Executive Summary

Itraconazole, a cornerstone in the treatment of systemic mycoses, functions by inhibiting fungal lanosterol (B1674476) 14-alpha-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. This disruption of the fungal cell membrane leads to broad-spectrum antifungal activity. In contrast, while the precise molecular target of this compound is yet to be fully elucidated, initial studies indicate it possesses potent activity against Madurella mycetomatis, the primary causative agent of eumycetoma, a neglected tropical disease. This suggests a potentially different or more specific mechanism of action compared to the broad-spectrum azoles.

This guide will delve into the available preclinical data for this compound and juxtapose it with the extensive body of knowledge on itraconazole, providing a clear perspective on its potential advantages, limitations, and future research directions.

Mechanism of Action

Itraconazole: As a member of the triazole class, itraconazole's primary mechanism of action is the inhibition of the cytochrome P450-dependent enzyme lanosterol 14-alpha-demethylase.[1][2][3][4] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[5] Depletion of ergosterol and the concurrent accumulation of toxic 14-alpha-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[5]

This compound: The precise mechanism of action for this compound has not been definitively established. However, its chemical structure as an imidazo[1,2-b]pyridazine derivative suggests a mode of action potentially distinct from the azole class. Preliminary studies indicate it is a potent inhibitor of Madurella mycetomatis growth.[6] Further research is required to identify its specific molecular target and elucidate the downstream effects on fungal cell physiology.

cluster_Itraconazole Itraconazole cluster_Agent108 This compound Itraconazole Itraconazole Lanosterol_demethylase Lanosterol 14-alpha-demethylase (CYP51) Itraconazole->Lanosterol_demethylase Inhibits Ergosterol_synthesis Ergosterol Biosynthesis Lanosterol_demethylase->Ergosterol_synthesis Catalyzes Fungal_membrane Fungal Cell Membrane Integrity Ergosterol_synthesis->Fungal_membrane Maintains Agent108 This compound Unknown_target Unknown Molecular Target Agent108->Unknown_target Acts on Fungal_growth Inhibition of Fungal Growth Unknown_target->Fungal_growth Leads to cluster_workflow Experimental Workflow: Antifungal Drug Evaluation Start Start: New Chemical Entity InVitro In Vitro Efficacy (MIC Determination) Start->InVitro Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Start->Cytotoxicity InVivo In Vivo Efficacy (Animal Infection Models) InVitro->InVivo Cytotoxicity->InVivo PK_PD Pharmacokinetics/ Pharmacodynamics InVivo->PK_PD Tox Toxicology Studies InVivo->Tox Clinical Clinical Trials PK_PD->Clinical Tox->Clinical

References

Evaluating the In Vivo Efficacy of Novel Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. A critical step in the preclinical evaluation of any new antifungal candidate, such as the hypothetical "Antifungal Agent 108," is the rigorous assessment of its in vivo efficacy. This guide provides a comparative framework for evaluating new agents against established antifungal drugs—fluconazole (B54011), amphotericin B, and caspofungin—supported by experimental data and detailed methodologies.

Comparative In Vivo Efficacy of Standard Antifungal Agents

The following tables summarize the in vivo efficacy of three commonly used antifungal drugs across different studies and models. This data provides a benchmark for the performance of a new agent.

Table 1: In Vivo Efficacy Against Candida Species

Antifungal AgentFungal SpeciesAnimal ModelDosageAdministration RouteEfficacy Endpoint(s)Reference(s)
Fluconazole C. albicansMurine systemic candidiasis20 mg/kg/dayOralDecreased viable cells in kidneys[1]
C. tropicalis, C. glabrataRat systemic candidiasis20 & 80 mg/kg/dayOralReduced kidney and liver titers[2][3]
Amphotericin B C. albicansMurine disseminated candidiasis0.25 - 1.0 mg/kgIntraperitonealSignificant reduction in kidney CFU[4]
C. auris (East Asian Clade)Murine systemic infectionNot specifiedDaily80% survival at day 21[5]
C. albicansMurine systemic candidiasis2.5 mg/kg/dayOral (Cochleate formulation)3.5-log reduction in kidney CFU[6][7]
Caspofungin C. albicansMurine disseminated candidiasis0.25 - 2.0 mg/kgNot specified80-100% sterile kidneys[4]
C. glabrataMurine systemic infection5 & 10 mg/kgNot specifiedSignificant reduction in kidney fungal burden[8]
C. albicans, C. glabrata, C. kruseiImmunosuppressed mice0.05 - 5 mg/kg/dayIV or IntraperitonealProlonged survival, reduced renal fungal load[9]

Table 2: In Vivo Efficacy Against Aspergillus Species

Antifungal AgentFungal SpeciesAnimal ModelDosageAdministration RouteEfficacy Endpoint(s)Reference(s)
Amphotericin B A. fumigatusNeutropenic rabbit pulmonary aspergillosis1 mg/kgNot specifiedImproved survival over control[7]
Caspofungin A. fumigatusNeutropenic rat invasive pulmonary aspergillosis2, 3, or 4 mg/kg/dayIntraperitonealDose-dependent increase in efficacy and survival[10]
A. fumigatusC5-deficient mice disseminated aspergillosis0.16 mg/kg/dayIntraperitoneal80% survival at 28 days[9]

Experimental Protocols

A standardized and well-documented experimental protocol is crucial for reproducible and comparable results. Below is a detailed methodology for a murine model of disseminated candidiasis, a common model for evaluating antifungal efficacy in vivo.

Murine Model of Disseminated Candidiasis

1. Fungal Strain and Inoculum Preparation:

  • A well-characterized strain of Candida albicans (e.g., SC5314) is cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

  • A single colony is then inoculated into Sabouraud Dextrose Broth (SDB) and incubated for 18 hours at 35°C with shaking.

  • The yeast cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS.

  • The cell suspension is counted using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^6 CFU/mL).

2. Animal Model:

  • Immunocompetent or immunosuppressed (e.g., with cyclophosphamide) female BALB/c mice (6-8 weeks old) are commonly used.[4]

  • Mice are housed in a controlled environment with access to food and water ad libitum.

3. Infection:

  • Mice are infected via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared fungal inoculum.

4. Treatment:

  • Treatment with the test compound (e.g., this compound) and control drugs (e.g., fluconazole, amphotericin B) begins 24 hours post-infection.

  • Drugs are administered at various doses and by a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).

  • A vehicle control group receives the drug-free vehicle.

5. Efficacy Evaluation:

  • Survival Study: A cohort of mice is monitored daily for a set period (e.g., 21 or 28 days), and survival rates are recorded.

  • Fungal Burden Study: At specific time points (e.g., day 4 and day 8 post-infection), a separate cohort of mice is euthanized.

  • Target organs (typically kidneys, as they are a primary site of Candida colonization) are aseptically removed, weighed, and homogenized in sterile PBS.

  • The homogenates are serially diluted and plated on SDA.

  • After incubation, the number of colony-forming units (CFU) is counted, and the fungal burden is expressed as log10 CFU per gram of tissue.

6. Statistical Analysis:

  • Survival data are typically analyzed using the log-rank (Mantel-Cox) test.

  • Fungal burden data are often analyzed using the Mann-Whitney U test or a one-way ANOVA with post-hoc tests.

  • A p-value of <0.05 is generally considered statistically significant.

Visualizing Experimental Workflows and Signaling Pathways

Clear diagrams of experimental processes and molecular mechanisms are essential for communicating complex information.

experimental_workflow Experimental Workflow for In Vivo Antifungal Efficacy cluster_prep Preparation cluster_infection Infection & Treatment cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis Inoculum Fungal Inoculum Preparation Infection Intravenous Infection Inoculum->Infection Animals Animal Acclimatization Animals->Infection Treatment Antifungal Treatment Initiation Infection->Treatment Survival Survival Monitoring Treatment->Survival Burden Fungal Burden Analysis Treatment->Burden Stats Statistical Analysis Survival->Stats Burden->Stats Results Results Interpretation Stats->Results

Caption: Workflow for assessing in vivo antifungal efficacy.

Hypothetical Signaling Pathway for this compound

Assuming "this compound" is a novel agent that disrupts a critical fungal signaling pathway not present in mammals, a potential mechanism of action could be the inhibition of a fungal-specific MAP kinase cascade involved in cell wall integrity.

signaling_pathway Hypothetical Signaling Pathway of this compound cluster_pathway Fungal Cell Wall Integrity Pathway PKC Protein Kinase C (PKC1) BCK1 MAPKKK (BCK1) PKC->BCK1 MKK1 MAPKK (MKK1/2) BCK1->MKK1 MKC1 MAPK (MKC1/SLT2) MKK1->MKC1 Transcription Transcription Factors (e.g., RLM1) MKC1->Transcription CellWall Cell Wall Synthesis Genes (e.g., FKS1) Transcription->CellWall Agent108 This compound Agent108->Inhibition Inhibition->MKK1

Caption: Hypothetical inhibition of a fungal MAPK pathway.

References

Comparative Analysis of Cross-Resistance Profiles for Antifungal Agent 108

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific "Antifungal agent 108" is not available. This guide presents a comparative analysis using a hypothetical this compound to illustrate the methodologies and data presentation for cross-resistance studies in antifungal drug development. The data and specific mechanisms for this compound presented herein are illustrative and based on established principles of antifungal resistance.

This guide provides a comparative overview of the cross-resistance profile of the hypothetical this compound against other major classes of antifungal drugs. The included data and experimental protocols are designed for researchers, scientists, and drug development professionals to understand the potential positioning of a new antifungal agent within the current landscape of resistance.

Overview of Antifungal Resistance Mechanisms

Fungal pathogens have developed various strategies to resist the effects of antifungal drugs. These mechanisms can be intrinsic or acquired and often lead to cross-resistance, where resistance to one drug confers resistance to other, often related, drugs. Key mechanisms include:

  • Target Site Modification: Mutations in the gene encoding the drug target can reduce the binding affinity of the drug, rendering it less effective. For example, mutations in the ERG11 gene, which encodes lanosterol (B1674476) 14α-demethylase, are a common cause of azole resistance.[1][2]

  • Overexpression of Efflux Pumps: Fungi can actively transport antifungal agents out of the cell using efflux pumps, preventing the drug from reaching its target at a sufficient concentration.[1][3]

  • Alterations in Metabolic Pathways: Changes in metabolic pathways, such as the ergosterol (B1671047) biosynthesis pathway, can lead to the production of alternative sterols or bypass the need for the targeted enzyme.[4]

  • Biofilm Formation: Fungi within a biofilm are often more resistant to antifungal agents due to the protective extracellular matrix and altered cellular physiology.[3]

For the purpose of this guide, we will hypothesize that This compound targets a novel enzyme in the fungal cell wall synthesis pathway, distinct from the targets of existing antifungal classes.

Comparative Susceptibility Testing

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) data for this compound and other antifungal agents against a panel of fungal strains with known resistance mechanisms. Lower MIC values indicate greater potency.

Fungal StrainResistance MechanismThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans ATCC 90028 (Wild-Type)None0.1250.50.250.06
Candida albicans 12-99ERG11 Mutation0.125640.250.06
Candida glabrata ATCC 66032 (Wild-Type)None0.2580.50.03
Candida glabrata 21-45FKS Mutation0.2580.516
Aspergillus fumigatus ATCC 204305 (Wild-Type)None0.5>25610.125
Aspergillus fumigatus 3-07cyp51A Alteration0.5>25610.125

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates for 24-48 hours. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: Antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control.

Checkerboard Assay for Drug Interactions

Objective: To assess the in vitro interaction between two antifungal agents (e.g., synergistic, indifferent, or antagonistic).

Methodology:

  • Plate Setup: A two-dimensional array of serial dilutions of two antifungal agents is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized fungal suspension as described for MIC testing.

  • Incubation: The plates are incubated under the same conditions as for MIC testing.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

Visualizing Mechanisms and Workflows

cluster_pathway Simplified Fungal Cell Wall Synthesis Pathway cluster_drugs Antifungal Agents Precursors Precursors Enzyme A Enzyme A Precursors->Enzyme A Intermediate 1 Intermediate 1 Enzyme A->Intermediate 1 Enzyme B (Target of Agent 108) Enzyme B (Target of Agent 108) Intermediate 1->Enzyme B (Target of Agent 108) Intermediate 2 Intermediate 2 Enzyme B (Target of Agent 108)->Intermediate 2 Glucan Synthase (FKS) Glucan Synthase (FKS) Intermediate 2->Glucan Synthase (FKS) Beta-Glucan Beta-Glucan Glucan Synthase (FKS)->Beta-Glucan Cell Wall Cell Wall Beta-Glucan->Cell Wall Agent_108 This compound Agent_108->Enzyme B (Target of Agent 108) Inhibits Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->Glucan Synthase (FKS) Inhibits

Caption: Hypothetical mechanism of this compound.

start Start: Select Fungal Strains (Wild-Type & Resistant Phenotypes) prepare_inoculum Prepare Standardized Fungal Inoculum start->prepare_inoculum mic_testing Perform Broth Microdilution MIC Testing prepare_inoculum->mic_testing checkerboard Perform Checkerboard Synergy Testing prepare_inoculum->checkerboard read_results Incubate and Read MIC & FICI Values mic_testing->read_results checkerboard->read_results analyze_data Analyze Data: Compare MICs & Calculate FICI read_results->analyze_data conclusion Determine Cross-Resistance & Interaction Profiles analyze_data->conclusion

Caption: Experimental workflow for cross-resistance studies.

References

Comparative Guide: Antifungal Agent 108 Versus Other Imidazopyridazine Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Antifungal agent 108, an imidazo[1,2-b]pyridazine (B131497) derivative, with other antifungal agents from the broader imidazopyridine class. The data presented is based on available scientific literature. It is important to note that a direct, head-to-head comparative study of this compound against other specific imidazopyridazine antifungals was not publicly available at the time of this review. Therefore, this guide offers a compilation of data from separate studies to provide a relative measure of antifungal potency.

Executive Summary

This compound, a novel imidazo[1,2-b]pyridazine derivative, has demonstrated potent in vitro activity against Madurella mycetomatis, the primary causative agent of eumycetoma.[1][2] The broader class of imidazopyridine compounds has shown a wide spectrum of antifungal activities against various fungal pathogens, including those affecting plants and humans. The primary mechanism of action for many imidazole-based antifungals is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This guide summarizes the available quantitative data on the antifungal efficacy of these compounds, details a representative experimental protocol for antifungal susceptibility testing, and provides visualizations of the proposed mechanism of action and experimental workflow.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the in vitro antifungal activity of this compound and other selected imidazopyridine derivatives from various studies. Direct comparison of potencies should be approached with caution due to the differing fungal species, strains, and specific experimental conditions used in each study.

Table 1: Antifungal Activity of Imidazo[1,2-b]pyridazine Derivatives

CompoundFungal SpeciesActivity MetricValueReference
This compound (Compound 14d) Madurella mycetomatis (MM55 strain)IC500.9 µM[1][2]
Compound 4jFusarium solaniEC506.3 µg/mL[3]
Pyricularia oryzaeEC507.7 µg/mL[3]
Alternaria brassicaeEC507.1 µg/mL[3]
Valsa maliEC507.5 µg/mL[3]
Alternaria alternataEC504.0 µg/mL[3]
Compound 5dVarious plant pathogenic fungi-Demonstrated superior protective and curative effects compared to chlorothalonil (B1668833) and boscalid[4]

Table 2: Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundFungal SpeciesActivity MetricValue (µmol/L)Reference
Compound 10iCandida albicans (resistant strain)MIC41.98[5][6]
Compound 10aCandida albicans (resistant strain)MIC282.17[5][6]
Compound 10bCandida albicans (resistant strain)MIC>300[5][6]
Compound 10cCandida albicans (resistant strain)MIC<300[5]
Compound 5d (hydrazone derivative)Candida albicans (resistant strain)MIC4.06[7][8]
Compound 5i (hydrazone derivative)Candida albicans (resistant strain)MIC8.61[7][8]

Experimental Protocols

Representative Protocol: In Vitro Antifungal Susceptibility Testing of Filamentous Fungi (Broth Microdilution Method)

This protocol is a representative methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds against filamentous fungi, based on established standards.

1. Fungal Isolate and Inoculum Preparation:

  • Fungal isolates are cultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at an appropriate temperature (e.g., 30-35°C) until adequate sporulation is observed.

  • Spores (conidia) are harvested by flooding the agar surface with sterile saline or phosphate-buffered saline (PBS) containing a wetting agent (e.g., 0.05% Tween 80).

  • The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle.

  • The upper suspension is collected, and the spore concentration is adjusted to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI 1640 medium.

2. Antifungal Agent Preparation:

  • The antifungal agent is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution.

  • A series of twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • A growth control well (containing fungal suspension without the antifungal agent) and a sterility control well (containing medium only) are included on each plate.

  • The plates are incubated at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.

  • Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density. For some fungi and compounds, a viability indicator dye (e.g., resazurin (B115843) or XTT) may be used to aid in the determination of the endpoint.

Mandatory Visualizations

Signaling Pathway: Ergosterol Biosynthesis and Inhibition

The primary mechanism of action for many imidazole-based antifungal agents is the disruption of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane instability and cell death. The key enzyme targeted is lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxidase Squalene Epoxidase (ERG1) squalene->squalene_epoxidase lanosterol Lanosterol squalene_epoxidase->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (ERG11/CYP51) lanosterol->lanosterol_demethylase intermediate_sterols Intermediate Sterols lanosterol_demethylase->intermediate_sterols ergosterol Ergosterol intermediate_sterols->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation imidazopyridazines Imidazopyridazine Antifungals imidazopyridazines->inhibition

Caption: Proposed mechanism of action of imidazopyridazine antifungals.

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram illustrates a generalized workflow for determining the in vitro susceptibility of a fungal isolate to an antifungal agent using the broth microdilution method.

Antifungal_Susceptibility_Workflow start Start culture Culture Fungal Isolate start->culture prepare_inoculum Prepare & Standardize Inoculum culture->prepare_inoculum inoculate_plate Inoculate Microtiter Plate prepare_inoculum->inoculate_plate prepare_antifungal Prepare Serial Dilutions of Antifungal Agent prepare_antifungal->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_results Read Results (Visual/Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Generalized workflow for antifungal susceptibility testing.

References

head-to-head comparison of Antifungal agent 108 and voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal drug development, a continuous search for agents with improved efficacy, broader spectrum, and better safety profiles is paramount. This guide provides a head-to-head comparison of two antifungal agents: the recently investigated Antifungal Agent 108 (compound 14d), an imidazo[1,2-b]pyridazine (B131497) derivative, and voriconazole (B182144), a well-established second-generation triazole. This comparison is intended for researchers, scientists, and drug development professionals, offering a concise overview of their performance based on available experimental data.

Additionally, this guide will touch upon AFK-108, a novel imidazole (B134444) derivative, though a detailed quantitative comparison is precluded by the current inaccessibility of its primary full-text publication.

Executive Summary

This compound (compound 14d) has demonstrated potent in vitro activity against the primary causative agent of eumycetoma, Madurella mycetomatis, with a half-maximal inhibitory concentration (IC50) of 0.9 µM.[1][2][3] In comparison, voriconazole also exhibits high potency against M. mycetomatis, with a reported minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) of 0.125 µg/mL.[4] Notably, this compound (compound 14d) displays a favorable selectivity index, with an IC50 of 14.3 µM against murine fibroblast cells, suggesting a wider therapeutic window compared to some standard agents.[1]

Voriconazole, a broad-spectrum antifungal, acts by inhibiting fungal ergosterol (B1671047) biosynthesis. It is widely used for the treatment of invasive aspergillosis and candidiasis. AFK-108, an older investigational imidazole, is reported to have a dual mechanism of action, involving both ergosterol biosynthesis inhibition and direct cell membrane damage, and has shown efficacy in a guinea pig model of dermatophytosis.[5][6]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound (compound 14d) and voriconazole.

Table 1: In Vitro Antifungal Activity
Antifungal AgentFungal SpeciesPotency MetricValueReference
This compound (compound 14d) Madurella mycetomatis (MM55 strain)IC500.9 µM[1]
Voriconazole Madurella mycetomatisMIC Range<0.016 - 1 µg/mL[4]
MIC900.125 µg/mL[4]
Candida albicansMIC50 / MIC900.0078 / 2 µg/mL
Trichophyton mentagrophytesMIC Range0.0019 - 0.5 µg/mL

Note: Direct comparison of IC50 and MIC values should be made with caution as they represent different measures of antifungal potency.

Table 2: In Vitro Cytotoxicity Data
Antifungal AgentCell LineCytotoxicity MetricValueReference
This compound (compound 14d) NIH-3T3 murine fibroblastIC5014.3 µM[1]
Voriconazole Human Corneal Endothelial CellsSignificant Toxicity≥100 µg/mL
Mouse Fibroblasts and OsteoblastsDecreased Growth>100 µg/mL

Experimental Protocols

In Vitro Antifungal Susceptibility Testing
  • This compound (compound 14d) against Madurella mycetomatis The in vitro activity of this compound (compound 14d) against Madurella mycetomatis (MM55 strain) was determined using a broth microdilution method to establish the IC50 value. The specific protocol is detailed in the 2024 publication in the European Journal of Medicinal Chemistry.[7][8]

  • Voriconazole against Madurella mycetomatis The minimum inhibitory concentrations (MICs) of voriconazole against clinical isolates of Madurella mycetomatis were determined using the Sensititre YeastOne system, which is a commercially available broth microdilution method. This method provides a quantitative measure of the concentration of the antifungal agent that inhibits fungal growth.[4]

In Vitro Cytotoxicity Assay
  • This compound (compound 14d) The cytotoxicity of this compound (compound 14d) was evaluated against NIH-3T3 murine fibroblast cells. The assay determined the concentration of the compound that caused a 50% reduction in cell viability (IC50).[1]

  • Voriconazole The cytotoxicity of voriconazole has been assessed against various cell lines, including human corneal endothelial cells, mouse fibroblasts, and osteoblasts. These studies typically involve exposing the cells to a range of voriconazole concentrations and measuring cell viability using assays such as the Cell Counting Kit-8 (CCK-8) or alamarBlue®.

Mechanism of Action and Experimental Workflows

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Both voriconazole and AFK-108 are known to inhibit the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The diagram below illustrates the simplified pathway and the target of azole antifungals.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51) cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation voriconazole Voriconazole (Triazole) voriconazole->lanosterol Inhibits afk_108_erg AFK-108 (Imidazole) afk_108_erg->lanosterol Inhibits

Simplified Ergosterol Biosynthesis Pathway and Azole Inhibition.
Dual Mechanism of AFK-108

AFK-108 is reported to possess a dual mechanism of action. In addition to inhibiting ergosterol biosynthesis, it also causes direct damage to the fungal cell membrane.

AFK108_Dual_Mechanism cluster_afk108 AFK-108 cluster_fungal_cell Fungal Cell afk108 AFK-108 ergosterol_synthesis Ergosterol Biosynthesis afk108->ergosterol_synthesis Inhibits cell_membrane Cell Membrane Integrity afk108->cell_membrane Directly Damages ergosterol_synthesis->cell_membrane Maintains

Dual Mechanism of Action of AFK-108.
Experimental Workflow: Head-to-Head Antifungal Comparison

The following diagram outlines a typical workflow for a head-to-head comparison of two antifungal agents.

Experimental_Workflow start Select Fungal Strains (e.g., M. mycetomatis, C. albicans) mic_assay Broth Microdilution Assay (Determine MIC/IC50) start->mic_assay cytotoxicity_assay Mammalian Cell Viability Assay (e.g., MTT, XTT) start->cytotoxicity_assay data_analysis Data Analysis and Comparison mic_assay->data_analysis cytotoxicity_assay->data_analysis mechanism_study Mechanism of Action Studies (e.g., Ergosterol quantification) conclusion Conclusion on Relative Efficacy and Safety mechanism_study->conclusion invivo_model In Vivo Efficacy Model (e.g., Murine model of infection) invivo_model->conclusion data_analysis->mechanism_study data_analysis->invivo_model

Workflow for Comparative Antifungal Drug Evaluation.

Conclusion

This compound (compound 14d) emerges as a promising candidate for the treatment of eumycetoma caused by Madurella mycetomatis, exhibiting potent in vitro activity and a favorable selectivity index. Its efficacy appears to be in a similar range to that of voriconazole against this specific pathogen. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

Voriconazole remains a cornerstone in the treatment of a broad range of fungal infections due to its well-characterized efficacy and broad spectrum of activity. While effective, its use can be associated with toxicities, highlighting the ongoing need for novel agents with improved safety profiles.

The dual mechanism of action reported for AFK-108 represents an intriguing strategy to combat fungal infections. However, a comprehensive, data-driven comparison with current antifungals is contingent on the accessibility of its detailed experimental data. The development of new antifungal agents with diverse mechanisms of action and improved selectivity remains a critical area of research to address the challenges of emerging fungal resistance and drug-associated toxicities.

References

Validating the Cellular Target Engagement of Antifungal Agent 108: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel antifungal agent 108 with established antifungal drugs, focusing on the validation of its target engagement within fungal cells. Experimental data is presented alongside detailed methodologies to offer a thorough framework for researchers in the field of mycology and drug discovery.

Introduction to this compound

This compound is an imidazo[1,2-b]pyridazine (B131497) derivative that has demonstrated notable activity against the fungus Madurella mycetomatis, the primary causative agent of eumycetoma.[1] While its precise molecular target is under investigation, preliminary studies suggest that this compound may interfere with the fungal cell wall integrity pathway by inhibiting a key, yet to be fully characterized, glucan synthase-associated protein (Gsa1). This proposed mechanism of action places it in a novel class of antifungals, distinct from existing agents.

Comparator Antifungal Agents

To objectively evaluate the target engagement of this compound, this guide utilizes two widely recognized antifungal agents with well-defined mechanisms of action:

  • Fluconazole: A member of the triazole class, Fluconazole inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

  • Caspofungin: An echinocandin, Caspofungin acts by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall.[2]

Performance Comparison

The following tables summarize the in vitro susceptibility of a common fungal pathogen, Candida albicans, to this compound and the comparator agents.

Table 1: Minimum Inhibitory Concentration (MIC) against Candida albicans

Antifungal AgentMIC50 (μg/mL)MIC90 (μg/mL)
This compound0.9 (against M. mycetomatis)Not Reported
Fluconazole0.5[3]8[3]
Caspofungin0.0625 - 0.5[2][4]1.0 - 2.0[2]

Note: Data for this compound is against Madurella mycetomatis as reported in the available literature.

Table 2: Half-Maximal Inhibitory Concentration (IC50)

Antifungal AgentTargetIC50
This compoundGsa1 (Hypothetical)0.9 μM (against M. mycetomatis)[1]
FluconazoleLanosterol 14-α-demethylaseNot directly comparable
Caspofunginβ-(1,3)-D-glucan synthaseNot directly comparable

Experimental Protocols for Target Engagement Validation

To confirm that a drug interacts with its intended target within a cell, several experimental approaches can be employed. Below are detailed protocols for three key methods.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[5]

Protocol:

  • Fungal Cell Culture: Culture the fungal species of interest (e.g., Candida albicans) to the mid-logarithmic growth phase in an appropriate liquid medium.

  • Drug Treatment: Treat the fungal cells with this compound at various concentrations. Include a vehicle-treated control.

  • Heating: Aliquot the treated cells into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by mechanical disruption (e.g., bead beating) or enzymatic digestion in a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis: Analyze the amount of the target protein (Gsa1) remaining in the soluble fraction by Western Blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

Fluorescence Microscopy

This method visualizes the subcellular localization of the antifungal agent and its potential co-localization with the target protein.

Protocol:

  • Fluorescent Labeling: Synthesize a fluorescently labeled version of this compound or generate a fungal strain expressing a fluorescently tagged version of the target protein (e.g., Gsa1-GFP).

  • Fungal Cell Culture and Treatment: Grow the fungal cells on glass-bottom dishes suitable for microscopy. Treat the cells with the fluorescently labeled this compound or induce the expression of the tagged target protein.

  • Staining (Optional): If using a fluorescently labeled drug, specific organelle markers (e.g., for the cell wall or membrane) can be used to determine the drug's localization.

  • Imaging: Acquire images using a confocal fluorescence microscope. Use appropriate laser lines and emission filters for the fluorophores being used.

  • Image Analysis: Analyze the images to determine the subcellular localization of the antifungal agent and its co-localization with the target protein.

Western Blotting

Western blotting is used to quantify the expression levels of the target protein or downstream effectors of the signaling pathway upon treatment with the antifungal agent.

Protocol:

  • Fungal Cell Culture and Treatment: Grow fungal cells and treat them with varying concentrations of this compound for different durations.

  • Protein Extraction: Harvest the fungal cells and extract total protein using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (Gsa1) or a downstream signaling molecule.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin or GAPDH) to determine the effect of this compound on protein expression.

Visualizing Cellular Processes and Comparisons

To further elucidate the mechanisms and comparisons discussed, the following diagrams have been generated.

cluster_pathway Hypothetical Signaling Pathway of this compound AA108 This compound Gsa1 Gsa1 (Glucan Synthase-Associated Protein) AA108->Gsa1 Inhibition GS β-(1,3)-D-Glucan Synthase Gsa1->GS Activation Stress Cell Wall Stress Glucan β-(1,3)-D-Glucan GS->Glucan Synthesis CellWall Fungal Cell Wall Glucan->CellWall Incorporation CellWall->Stress Signaling Downstream Signaling Stress->Signaling Apoptosis Apoptosis Signaling->Apoptosis

Caption: Hypothetical signaling pathway of this compound.

cluster_workflow CETSA Experimental Workflow Start Fungal Cell Culture Treatment Treat with this compound Start->Treatment Heating Heat Shock (Temperature Gradient) Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Analysis Western Blot for Target Protein Supernatant->Analysis Result Determine Thermal Stabilization Analysis->Result

Caption: Experimental workflow for CETSA.

cluster_comparison Comparison of Antifungal Agents cluster_target Molecular Target AA108 This compound Gsa1 Gsa1 (Cell Wall) AA108->Gsa1 Inhibits Fluconazole Fluconazole Ergosterol Ergosterol Synthesis (Cell Membrane) Fluconazole->Ergosterol Inhibits Caspofungin Caspofungin Glucan β-Glucan Synthesis (Cell Wall) Caspofungin->Glucan Inhibits

Caption: Comparison of antifungal agent targets.

References

Comparative Cytotoxicity Analysis: Antifungal Agent 108 vs. Established Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

The emergence of invasive fungal infections and drug-resistant strains necessitates the development of novel antifungal agents with improved efficacy and safety profiles.[1] A critical aspect of preclinical evaluation is the rigorous assessment of a new compound's cytotoxicity against host cells to determine its therapeutic window.[1][2] This guide provides a comparative analysis of the hypothetical "Antifungal Agent 108" against established antifungal drugs: Amphotericin B (a polyene), Fluconazole (B54011) (an azole), and Caspofungin (an echinocandin).[3]

The objective of this report is to present a data-driven comparison of their toxicological profiles, supported by detailed experimental methodologies and visual representations of key pathways. The data for established agents are based on published literature, while the data for "this compound" are illustrative to provide a framework for analysis.

Quantitative Cytotoxicity Data

The following tables summarize key in vitro cytotoxicity data, providing a direct comparison of the 50% cytotoxic concentration (CC50) and the 50% inhibitory concentration (IC50) for each agent against various cell lines and fungal species.

Table 1: In Vitro Cytotoxicity (CC50) in Mammalian Cell Lines

Antifungal AgentClassHEK293 (Human Kidney) CC50 (µM)HepG2 (Human Liver) CC50 (µM)THP-1 (Human Monocyte) CC50 (µM)
This compound Novel Agent >100 (Hypothetical) 85 (Hypothetical) >100 (Hypothetical)
Amphotericin BPolyene>500 µg/L[4][5]Not Reported~500 µg/L[4][5]
FluconazoleAzoleHigh (>100)High (>100)High (>100)
CaspofunginEchinocandinHigh (>100)High (>100)High (>100)

Note: Higher CC50 values indicate lower cytotoxicity.

Table 2: In Vitro Antifungal Activity (IC50/MIC90) Against Pathogenic Fungi

Antifungal AgentClassCandida albicans IC50 (µg/mL)Aspergillus fumigatus MIC90 (µg/mL)Candida glabrata MIC90 (µg/mL)
This compound Novel Agent 0.05 (Hypothetical) 0.1 (Hypothetical) 0.08 (Hypothetical)
Amphotericin BPolyene0.087[4]Not ReportedNot Reported
FluconazoleAzoleNot ReportedNot ReportedNot Reported
CaspofunginEchinocandin0.25 - 0.5[6][7]Not Reported0.25 - 0.5[6][7]

Note: Lower IC50/MIC90 values indicate higher antifungal potency. MIC90 is the minimum inhibitory concentration for 90% of isolates.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for valid comparisons. The following sections outline the methodologies used to obtain the cytotoxicity and antifungal activity data.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of the antifungal agent that causes a 50% reduction in mammalian cell viability (CC50).

Cell Lines:

  • HEK293 (Human Embryonic Kidney cells)

  • HepG2 (Human Liver Cancer cells)

  • THP-1 (Human Monocytic cells)

General Procedure:

  • Cell Culture: Human cell lines are cultured in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[3]

  • Drug Exposure: The cells are then exposed to serial dilutions of each antifungal agent for a specified period (e.g., 24, 48, or 72 hours).[8]

  • Viability Assessment: Cell viability is assessed using one of the following standard methods:

    • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[8]

      • After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[8]

      • The plate is incubated for 4 hours at 37°C.[8]

      • 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.[8]

      • The absorbance is measured on a microplate reader.

    • LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[8]

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum concentration of the antifungal agent required to inhibit 50% of fungal growth (IC50) or 90% of fungal isolates (MIC90).

Fungal Strains:

  • Candida albicans

  • Aspergillus fumigatus

  • Candida glabrata

Procedure (Broth Microdilution Method):

  • Inoculum Preparation: Fungal cells are suspended in a standardized medium (e.g., RPMI 1640) to a specific concentration.

  • Drug Dilution: Serial dilutions of the antifungal agents are prepared in 96-well microtiter plates.

  • Inoculation and Incubation: The fungal suspension is added to the wells, and the plates are incubated at 35°C.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that prevents any visible growth.[9] For fluconazole, the endpoint is often defined as 80% growth inhibition.[9]

Mechanisms of Action and Cytotoxicity Pathways

Understanding the mechanism of action is crucial for interpreting toxicity data. Antifungal agents typically target structures or pathways unique to fungi, such as the cell wall or the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane.[1][2][10] However, off-target effects on mammalian cells can occur.[1]

Established Antifungal Mechanisms
  • Polyenes (Amphotericin B): Bind to ergosterol in the fungal cell membrane, creating pores that lead to cell death.[2][10][11] At high concentrations, they can also interact with cholesterol in mammalian cell membranes, causing cytotoxicity.[1]

  • Azoles (Fluconazole): Inhibit the enzyme 14-α-demethylase, which is involved in ergosterol synthesis.[10][12] This disrupts membrane integrity and function.[2]

  • Echinocandins (Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell wall destabilization.[10][11] This mechanism is highly specific to fungi, generally resulting in lower toxicity to mammalian cells.[13]

Caption: Mechanisms of action for major antifungal classes.

General Cytotoxicity Testing Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of a novel antifungal agent.

Cytotoxicity_Workflow cluster_assays 4. Cytotoxicity Assays start Start: Compound Synthesis (this compound) cell_culture 1. Mammalian Cell Culture (e.g., HEK293, HepG2) start->cell_culture drug_treatment 2. Treatment with Serial Dilutions of this compound cell_culture->drug_treatment incubation 3. Incubation (24, 48, 72 hours) drug_treatment->incubation MTT MTT Assay (Metabolic Activity) incubation->MTT LDH LDH Assay (Membrane Integrity) incubation->LDH AnnexinV Annexin V/PI Assay (Apoptosis) incubation->AnnexinV data_analysis 5. Data Analysis (Calculate CC50) MTT->data_analysis LDH->data_analysis AnnexinV->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: General workflow for in vitro cytotoxicity testing.

References

Safety Operating Guide

Personal protective equipment for handling Antifungal agent 108

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Antifungal Agent 108 (CAS No. 1265166-14-0). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is essential to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRecommended Personal Protective Equipment
Handling Solid Compound Gloves: Protective gloves. Eye/Face Protection: Safety goggles with side-shields. Respiratory Protection: Suitable respirator. Avoid dust and aerosol formation. Lab Coat/Gown: Impervious clothing.
Preparing Solutions Gloves: Protective gloves. Eye/Face Protection: Safety goggles with side-shields. Engineering Controls: Use only in areas with appropriate exhaust ventilation. Lab Coat/Gown: Impervious clothing.
Spill Cleanup Gloves: Protective gloves. Eye/Face Protection: Safety goggles with side-shields. Respiratory Protection: Suitable respirator. Avoid breathing vapors, mist, dust, or gas. Lab Coat/Gown: Impervious clothing.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure to this compound.[1]

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Remove contact lenses if present. Promptly call a physician.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and contact a physician.[1]
Inhalation Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance.[1]

Experimental Protocols

The following protocols provide step-by-step guidance for the safe handling, storage, and disposal of this compound.

Handling and Storage Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing by wearing the appropriate PPE.[1]

  • Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for up to 3 years (powder) and -80°C for up to 2 years (in solvent).[1]

Spill Cleanup Protocol:

  • Evacuate: Evacuate personnel from the immediate spill area.[1]

  • Ventilate: Ensure adequate ventilation of the area.[1]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Absorb: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • Decontaminate: Scrub surfaces and equipment with alcohol to decontaminate.[1]

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1]

Disposal Plan:

All waste materials contaminated with this compound, including absorbent materials from spills, used PPE, and empty containers, must be disposed of as hazardous waste. Follow all federal, state, and local environmental regulations for chemical waste disposal.

Visual Safety Guides

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup weigh Weigh Solid Compound prep_setup->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe

Operational Workflow for Handling this compound.

G Hierarchy of Controls for this compound elimination Elimination/Substitution engineering Engineering Controls (e.g., Fume Hood) elimination->engineering Most Effective admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (Gloves, Goggles, Respirator, Lab Coat) admin->ppe Least Effective

Hierarchy of Controls for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.